molecular formula C5H5NO3 B2486505 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione CAS No. 1695042-94-4

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Cat. No.: B2486505
CAS No.: 1695042-94-4
M. Wt: 127.099
InChI Key: YFJACGPGQWSFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxa-6-azaspiro[2.4]heptane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJACGPGQWSFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione anticonvulsant mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Anticonvulsant Mechanism of Action of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Abstract

This guide provides a comprehensive framework for the preclinical investigation of this compound, a novel spiro-heterocyclic compound, as a potential anticonvulsant agent. Drawing from established methodologies and mechanistic insights from structurally related spirosuccinimides and spirohydantoins, we outline a systematic, multi-tiered approach to define its pharmacological profile and elucidate its core mechanism of action. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a logical workflow from initial in vivo screening to specific molecular target validation.

Introduction: The Rationale for Investigating this compound

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many existing therapies are associated with dose-limiting side effects. This therapeutic gap necessitates the discovery of novel chemical entities with improved efficacy and safety profiles.

The compound this compound presents a compelling scaffold for investigation. Its structure incorporates a spirocyclic system fused to a dione ring, a motif present in known anticonvulsant classes like spirosuccinimides and spirohydantoins.[1][2] The primary mechanisms for many established AEDs involve the modulation of neuronal excitability through three main pathways: blockade of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[3][4]

This guide proposes a hypothesis-driven workflow to systematically determine which of these mechanisms, if any, are engaged by this compound.

Tier 1: Pharmacological Profiling and Neurotoxicity Assessment

The foundational step is to establish the anticonvulsant activity of the compound in vivo and determine its therapeutic window. This is achieved using a battery of well-validated, acute seizure models that are predictive of efficacy against different seizure types.

Core Anticonvulsant Screening Models

Initial screening should be conducted in rodent models using the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test.[1][5][6] The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[6] The 6-Hz model is particularly valuable as it identifies compounds effective against treatment-resistant partial seizures.[1][7]

Assessment of Acute Neurotoxicity

Concurrent with efficacy testing, the compound's potential for causing motor impairment must be evaluated. The rotarod test is the standard for this assessment, providing a measure of the median toxic dose (TD₅₀).[5][6]

Experimental Protocols

Protocol 2.3.1: Maximal Electroshock (MES) Test

  • Animal Model: Adult male mice (e.g., Swiss Webster), 20-30g.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group (e.g., saline with 5% DMSO) is required.

  • Time to Peak Effect: Determine the time of peak effect (e.g., 30 or 60 minutes post-injection).

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint: The absence of the hindlimb tonic extension phase is defined as protection.

  • Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.

Protocol 2.3.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Model: Adult male mice.

  • Compound Administration: As described in Protocol 2.3.1.

  • Chemoconvulsant: Administer a subcutaneous injection of PTZ at its convulsive dose CD₉₇ (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes.

  • Endpoint: The absence of clonic seizures lasting for at least 5 seconds is defined as protection.

  • Analysis: Calculate the ED₅₀.

Protocol 2.3.3: Rotarod Neurotoxicity Test

  • Apparatus: A rotating rod (e.g., 3 cm diameter) set to a constant speed (e.g., 6 rpm).

  • Training: Pre-train mice to remain on the rod for at least one minute.

  • Compound Administration: As described in Protocol 2.3.1.

  • Testing: At the time of peak effect, place the mice on the rotating rod.

  • Endpoint: The inability of a mouse to remain on the rod for one minute in three consecutive trials is defined as neurotoxicity.

  • Analysis: Calculate the median toxic dose (TD₅₀).

Data Presentation and Interpretation

The results from Tier 1 should be summarized to provide a clear pharmacological snapshot. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of the compound's therapeutic window.

Table 1: Hypothetical Anticonvulsant Profile of this compound

Test ModelEndpointPhenytoin (Reference)This compound
MES (mice, i.p.)ED₅₀ (mg/kg)9.515.0
scPTZ (mice, i.p.)ED₅₀ (mg/kg)> 10085.0
6-Hz (mice, i.p.)ED₅₀ (mg/kg)35.025.0
Rotarod (mice, i.p.)TD₅₀ (mg/kg)68.5> 300
Protective Index (PI) (MES Test) 7.2 > 20.0

A strong profile in the MES test, as shown in the hypothetical data, suggests a potential interaction with voltage-gated sodium channels, similar to phenytoin.[8] Activity in the scPTZ test, even if weaker, indicates a broader spectrum of action.

Tier 2: Elucidation of the Core Mechanism of Action

Based on the Tier 1 profile, a logical progression is to investigate the most probable molecular targets. The strong MES activity points towards voltage-gated sodium channels (VGSCs) as a primary hypothesis.

Workflow for Mechanistic Investigation

The following diagram illustrates a systematic workflow to dissect the compound's mechanism, starting with the most likely target based on in vivo data.

G cluster_0 Tier 1: In Vivo Screening cluster_1 Tier 2: Mechanism of Action a MES Test e Hypothesis: Modulation of VGSCs a->e Strong MES Activity b scPTZ Test h Hypothesis: Modulation of Synaptic Transmission b->h scPTZ Activity c 6-Hz Test d Rotarod Test f Whole-Cell Patch Clamp (Na+ Currents) e->f Functional Assay g Radioligand Binding Assay ([3H]BTX) e->g Binding Assay i Slice Electrophysiology (EPSCs / IPSCs) j Synaptosome Neurotransmitter Release Assay h->i Post-synaptic Effects h->j Pre-synaptic Effects

Caption: Workflow for elucidating the anticonvulsant mechanism of action.

Investigation of Voltage-Gated Sodium Channels (VGSCs)

Many AEDs, particularly those effective in the MES test, exert their action by stabilizing the inactivated state of VGSCs, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure propagation.[8]

Protocol 3.2.1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use primary cultured neurons (e.g., rat hippocampal or cortical neurons) or a cell line stably expressing a specific neuronal VGSC subtype (e.g., Naᵥ1.1, Naᵥ1.2).

  • Recording Configuration: Establish a whole-cell voltage-clamp configuration.

  • Isolation of Na⁺ Currents: Block other ionic currents using a specific cocktail of channel blockers in the internal and external solutions (e.g., Cs⁺ and TEA to block K⁺ channels, Cd²⁺ to block Ca²⁺ channels).

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Apply depolarizing steps from a holding potential of -100 mV to assess the effect on peak current amplitude.

    • Steady-State Inactivation: Use a series of pre-pulses to different voltages followed by a test pulse to determine if the compound shifts the voltage-dependence of inactivation.

    • Use-Dependent Block: Apply a train of high-frequency depolarizing pulses (e.g., 10 Hz) to ascertain if the block is more pronounced at higher firing rates, a hallmark of clinically effective VGSC blockers.

  • Data Analysis: Compare current characteristics before and after perfusion of this compound. A reduction in peak current, a hyperpolarizing shift in the inactivation curve, and a cumulative block during high-frequency stimulation would strongly support a VGSC-mediated mechanism.[1]

Investigation of Synaptic Transmission

If the compound shows significant activity in the scPTZ model or if VGSC modulation is not confirmed, the next logical step is to investigate its effects on the balance of excitatory and inhibitory neurotransmission.

Protocol 3.3.1: Brain Slice Electrophysiology for Synaptic Currents

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm) from the hippocampus, a region critical to seizure generation.

  • Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons (e.g., in the CA1 region).

  • Recording Evoked EPSCs:

    • Stimulate afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.

    • Voltage-clamp the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Perfuse the slice with the test compound and observe any change in EPSC amplitude. A reduction suggests an inhibitory effect on glutamatergic transmission.[9][10]

  • Recording Evoked IPSCs:

    • Voltage-clamp the neuron at 0 mV (near the reversal potential for glutamate currents) to record GABAₐ receptor-mediated inhibitory postsynaptic currents (IPSCs).

    • Perfusion with the test compound may reveal an enhancement of IPSC amplitude, indicating a positive modulation of GABAergic inhibition.

Protocol 3.3.2: Glutamate Release from Synaptosomes

  • Synaptosome Preparation: Isolate presynaptic nerve terminals (synaptosomes) from rodent brain tissue (e.g., hippocampus or cortex) using density gradient centrifugation.[11]

  • Loading: Pre-load synaptosomes with a marker (e.g., radiolabeled D-aspartate).

  • Depolarization: Stimulate neurotransmitter release using a depolarizing agent like 4-aminopyridine (4-AP) or high K⁺.

  • Compound Incubation: Incubate synaptosomes with various concentrations of the test compound prior to depolarization.

  • Quantification: Measure the amount of released marker using an appropriate method (e.g., scintillation counting). A reduction in depolarization-evoked release would indicate a presynaptic mechanism of action.[11]

Visualizing the Potential Molecular Targets

The following diagram illustrates the primary molecular targets within a neuron that are investigated in Tier 2.

G cluster_neuron Neuron cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite cluster_axon Axon vesicle Synaptic Vesicle (Glutamate) release Glutamate Release vesicle->release ca_channel Ca²⁺ Channel ca_channel->vesicle triggers ampa AMPA Receptor gaba GABAₐ Receptor vgsc Voltage-Gated Na⁺ Channel (VGSC) act_vgsc Blockade act_vgsc->vgsc act_release Inhibition act_release->release act_ampa Antagonism act_ampa->ampa act_gaba Potentiation act_gaba->gaba

Caption: Key molecular targets for anticonvulsant drug action within a neuron.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for characterizing the anticonvulsant properties and mechanism of action of this compound. By progressing from broad in vivo screening to specific in vitro target validation, researchers can efficiently build a comprehensive pharmacological profile.

Should this compound demonstrate a favorable profile—such as potent VGSC blockade with a high protective index—it would warrant further investigation. Future steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential off-target effects.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Epilepsy Models: Evaluating efficacy in more clinically relevant models of chronic epilepsy (e.g., the kindling model).

By following this structured approach, the therapeutic potential of this compound can be thoroughly and scientifically evaluated, contributing to the ongoing search for next-generation antiepileptic drugs.

References

  • Obniska, J., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. European Journal of Medicinal Chemistry, 45(9), 3818-30. [Link]

  • He, X., et al. (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. European Journal of Medicinal Chemistry, 45(9), 3818-30. [Link]

  • No direct source available for this specific synthesis.
  • Khamis, H., et al. (2013). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Medical Principles and Practice, 22(4), 340-5. [Link]

  • Tarver, M. L., Nicholson, J. M., & Scott, K. R. (1985). Spirosuccinimides as potential anticonvulsants. Journal of Pharmaceutical Sciences, 74(7), 785-7. [Link]

  • Adebiyi, O. E., et al. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 130, 21-26. [Link]

  • Sarges, R., et al. (1990). Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents. Journal of Medicinal Chemistry, 33(8), 2240-54. [Link]

  • Kaminski, K., et al. (2009). Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom. Acta Poloniae Pharmaceutica, 66(6), 663-9. [Link]

  • Khamis, H., et al. (2013). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. ResearchGate. [Link]

  • BindingDB entry for a related compound.[Link]

  • S.J.A., et al. (2012). EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE. American Epilepsy Society. [Link]

  • List of Oxazolidinedione anticonvulsants. (n.d.). Drugs.com. [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Hindawi. [Link]

  • Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40. [Link]

  • Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives as potential anticonvulsant agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]

  • Antiepileptic Drugs. (2024). Medscape. [Link]

  • Devereux, M., et al. (2012). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes. Dalton Transactions, 41(27), 8248-57. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Università degli Studi di Bari Aldo Moro. [Link]

  • Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries. (2024). ResearchGate. [Link]

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES. (n.d.). ResearchGate. [Link]

Sources

A Technical Guide to Spirocyclic Oxazolidinedione Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced biological activity and improved physicochemical properties is relentless. The concept of "escaping flatland"—moving away from predominantly two-dimensional aromatic structures towards more complex three-dimensional scaffolds—has gained significant traction.[1] Spirocycles, characterized by two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional orientation allows for precise projection of functional groups into the binding pockets of biological targets, a feat often difficult to achieve with more flexible or planar molecules.[2][3]

This guide focuses on a particularly compelling class of spirocycles: the spirocyclic oxazolidinediones . This scaffold merges the structural rigidity of a spiro-junction with the privileged pharmacophoric features of the oxazolidin-2,4-dione ring. The oxazolidinone heterocycle is a cornerstone of medicinal chemistry, most famously represented by the antibiotic linezolid.[4][5] By constraining this versatile heterocycle within a spirocyclic framework, medicinal chemists can unlock unique chemical space, leading to compounds with improved metabolic stability, aqueous solubility, and novel intellectual property.[6] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of spirocyclic oxazolidinedione scaffolds, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular motif.

Part 1: Synthesis of the Spirocyclic Oxazolidinedione Core

The construction of the spirocyclic oxazolidinedione scaffold requires precise control over stereochemistry, particularly at the spiro center. The synthetic route must be robust and amenable to the introduction of diverse substituents to enable thorough exploration of structure-activity relationships.

Core Synthetic Strategy: Enantioselective Formation and Cyclization

A highly effective and well-documented strategy for synthesizing chiral spirocyclic oxazolidinediones involves an enantioselective cyanide addition to a cyclic ketone, followed by hydrolysis and cyclization. This approach establishes the critical stereochemistry of the spiro center early in the sequence.[7]

The rationale behind this multi-step process is to build the core with high stereochemical fidelity. The initial enantioselective addition sets the absolute configuration of the spiro-carbon. Subsequent hydrolysis and cyclization with a reagent like triphosgene are robust reactions that form the desired oxazolidinedione ring without disturbing the established stereocenter.

G cluster_prep Scaffold Preparation cluster_func Functionalization start Indanone Precursor step1 Enantioselective TMSCN Addition start->step1 Sets Spiro Stereocenter step2 Nitrile Hydrolysis step1->step2 step3 Triphosgene-mediated Cyclization step2->step3 Forms Heterocycle core Chiral Spiro-Oxazolidinedione Core step3->core step4 Alkylation core->step4 Diversification Point 1 step5 Buchwald Amination core->step5 Diversification Point 2 step4->step5 step6 Urea Formation step5->step6 final Final Bioactive Compound (e.g., A-485) step6->final caption General Synthetic Workflow for Spiro-Oxazolidinediones.

Figure 1: General Synthetic Workflow for Spiro-Oxazolidinediones.
Experimental Protocol: Synthesis of a Chiral Spiro[indane-1,5'-oxazolidine]-2',4'-dione Intermediate

This protocol is adapted from the synthesis of precursors to the p300/CBP inhibitor A-485 and represents a validated method for accessing the core scaffold.[7]

Step 1: Enantioselective TMSCN Addition to Indanone

  • Setup: To a flame-dried, argon-purged flask, add the starting indanone (e.g., 4-methoxy-2,3-dihydro-1H-inden-1-one) and a suitable chiral catalyst system (e.g., a titanium-based catalyst).

  • Reagent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0°C.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 24-48 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Nitrile Hydrolysis

  • Setup: Dissolve the crude cyanohydrin from the previous step in a mixture of concentrated HCl and acetic acid (1:1 v/v).

  • Hydrolysis: Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Isolation: Cool the reaction to room temperature. A precipitate of the amino acid hydrochloride salt will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Triphosgene-Mediated Cyclization

  • Setup: Suspend the amino acid hydrochloride salt in anhydrous tetrahydrofuran (THF).

  • Cyclization: Add triphosgene portion-wise to the suspension at room temperature. The choice of triphosgene is critical as it serves as a safer, solid-source of phosgene for the formation of the oxazolidinedione ring.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the enantiomerically pure spirocyclic oxazolidinedione core. The stereochemistry can be unequivocally confirmed by X-ray crystallography.[7]

Part 2: Applications in Medicinal Chemistry

The unique topology of the spirocyclic oxazolidinedione scaffold has been leveraged to develop potent and selective modulators for a variety of biological targets.

Anticancer Agents: Inhibition of Histone Acetyltransferases (HATs)

A major breakthrough for this scaffold came with the discovery of potent and selective inhibitors of the histone acetyltransferases p300 and its paralog CBP.[7][8] These enzymes play a critical role in regulating gene expression through the acetylation of histone proteins, and their aberrant activity is implicated in numerous cancers.[8][9]

Mechanism of Action: Spirocyclic oxazolidinedione-based inhibitors like A-485 act as competitive inhibitors at the HAT domain of p300/CBP. By blocking the acetylation of key histone residues, such as H3K27, these compounds can suppress the expression of oncogenes and induce anti-proliferative effects in cancer cells.[9]

cluster_pathway p300/CBP HAT Pathway in Cancer cluster_inhibition Mechanism of Inhibition p300 p300/CBP HAT acetyl H3K27 Acetylation p300->acetyl Catalyzes blocked Reduced H3K27ac p300->blocked Leads to histone Histone H3 histone->acetyl gene Oncogene Transcription acetyl->gene Promotes prolif Tumor Growth & Proliferation gene->prolif Drives inhibitor Spiro-Oxazolidinedione Inhibitor (A-485) inhibitor->p300 Binds & Inhibits suppressed Transcriptional Repression blocked->suppressed Causes apoptosis Anti-proliferative Effect suppressed->apoptosis Induces caption Inhibition of p300/CBP HAT by Spiro-Oxazolidinediones.

Figure 2: Inhibition of p300/CBP HAT by Spiro-Oxazolidinediones.

Structure-Activity Relationship (SAR): The development of A-485 showcases a classic medicinal chemistry optimization campaign. Researchers began with a spirohydantoin hit and found that replacing the hydantoin with an oxazolidinedione maintained potency while offering different synthetic and physicochemical properties.[7] Subsequent optimization focused on improving metabolic stability and oral bioavailability.

CompoundCore ScaffoldR Groupp300 HAT IC₅₀ (nM)H3K27Ac Cellular IC₅₀ (nM)Mouse CL (L/h/kg)Mouse F (%)
20 SpirohydantoinCyclopropyl1704701.832
22 Spiro-oxazolidinedioneCyclopropyl21473.54
A-485 (24) Spiro-oxazolidinedioneTrifluoromethyl 11 37 0.58 94
(Data synthesized from Lasko et al., ACS Med. Chem. Lett. 2017)[7]

The key insight was the replacement of a cyclopropyl group with a trifluoromethyl group on the urea substituent. This seemingly minor change dramatically improved microsomal stability, which translated into lower plasma clearance and outstanding oral bioavailability (F=94%).[7] Further work led to compound 13f , an even more potent derivative with an in vitro p300 IC₅₀ of 0.49 nM and an anti-proliferative IC₅₀ of 153 nM against the OVCAR-3 ovarian cancer cell line.[9]

Antibacterial Agents

The oxazolidinone class is renowned for its antibacterial activity, primarily through the inhibition of bacterial protein synthesis.[10][11] While linezolid is not spirocyclic, the incorporation of a spiro-moiety has been explored to develop novel analogues with activity against resistant strains.

Mechanism of Action: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[10][12] This interaction prevents the formation of the 70S initiation complex, thereby halting protein synthesis.[5] This unique mechanism means there is low cross-resistance with other classes of protein synthesis inhibitors.[11]

SAR Insights: Research into spiropiperazinyl oxazolidinones has shown that these compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11] Key SAR findings include:

  • The (S)-configuration at the C-5 position of the oxazolidinone ring is essential for activity.[11]

  • Electron-donating nitrogen substituents at the 4'-position of the phenyl ring are well-tolerated and can improve the overall safety profile.[11]

  • The spirocyclic moiety itself can be modified to tune activity and properties.

Anticonvulsant and Anti-inflammatory Potential

The oxazolidinedione scaffold has historical roots in the development of anticonvulsants for treating absence seizures, with trimethadione being a notable example.[13][14] While the exact mechanism for this class is not fully elucidated, it highlights the inherent neurological activity of the core.[13] More recently, spiro-oxazolidinediones have been investigated as aldose reductase inhibitors, an enzyme implicated in diabetic complications and inflammatory pathways.[15] Furthermore, other oxazolidinone derivatives have been identified as potent blockers of IL-6 signaling, a key pathway in chronic inflammation and autoimmune diseases like rheumatoid arthritis.[16] These findings suggest that spirocyclic oxazolidinediones are promising scaffolds for developing novel neuro-modulatory and anti-inflammatory agents.

Part 3: Bioactivity Assessment

Validating the biological activity of newly synthesized compounds is paramount. The following protocol outlines a standard cellular assay to quantify the inhibition of p300/CBP activity.

Protocol: High-Content Microscopy Assay for H3K27 Acetylation

This protocol is based on the method used to evaluate A-485 and provides a direct measure of target engagement in a cellular context.[8]

1. Cell Culture and Treatment:

  • Plate a suitable cancer cell line (e.g., PC-3 prostate cancer cells) in 96-well, collagen-coated imaging plates.

  • Allow cells to adhere overnight.

  • Treat the cells with a dose-response curve of the test compound (e.g., 8-point, half-log dilutions starting from 10 µM) for 3 hours. Include a vehicle control (e.g., 0.1% DMSO).

2. Immunofluorescence Staining:

  • Fixation: Fix the cells with 10% formaldehyde for 10 minutes at room temperature.

  • Permeabilization: Wash with Phosphate-Buffered Saline (PBS) and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate cells with a primary antibody against acetylated Histone H3 at Lysine 27 (H3K27Ac) overnight at 4°C.

  • Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature.

3. Imaging and Analysis:

  • Wash the plates four times with PBS.

  • Acquire images using a high-content imaging system (e.g., ThermoFisher CellInsight).

  • Quantify the average mean fluorescence intensity of the H3K27Ac signal within the nucleus of each cell.

  • Calculate the IC₅₀ value by fitting the concentration-inhibition response curve using a sigmoidal dose-response model in appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The spirocyclic oxazolidinedione scaffold is a testament to the power of three-dimensional thinking in drug design. Its inherent rigidity and defined spatial arrangement of substituents provide a powerful platform for creating highly potent and selective agents. The clinical and preclinical success of molecules targeting diverse protein families—from epigenetic modulators like p300/CBP HATs to bacterial ribosomes—underscores the scaffold's versatility.[9][11]

The future of this scaffold is bright. Advances in stereoselective synthesis will undoubtedly make a wider array of spirocyclic systems more accessible.[6] Exploring different ring sizes and heteroatom compositions within the spiro-moiety will further expand the available chemical space. As our understanding of complex biological pathways deepens, the spirocyclic oxazolidinedione core will continue to serve as a valuable starting point for designing next-generation therapeutics that are not only potent but also possess the refined physicochemical properties required for successful clinical development.

References

  • RSC Publishing. (2023, February 8). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • ACS Publications. (2017, December 13). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025, August 7). Recent advances in oxazolidinone antibacterial agent research. [Link]

  • PubMed. (2021, December 15). Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer. [Link]

  • ResearchGate. (2012, March). Synthesis and Antiinflammatory activity of some oxazolidinedione derivatives. [Link]

  • ACS Publications. (2017, December 13). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • PMC. (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

  • Taylor & Francis Online. (n.d.). Oxazolidinone – Knowledge and References. [Link]

  • PMC. (n.d.). Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction. [Link]

  • Future Science. (2022, July 22). Recent Advances in Oxazolidinones as Antituberculosis Agents: Future Medicinal Chemistry. [Link]

  • RSC Publishing. (2023, February 8). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • RSC Publishing. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

  • PMC. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • SCIRP. (n.d.). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. [Link]

  • PMC. (n.d.). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Beilstein Journals. (2022, December 6). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. [Link]

  • ACS Publications. (2021, July 14). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Karger. (2012, December 21). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. [Link]

  • PubMed. (2016, February 15). Structure-activity relationship study of a series of novel oxazolidinone derivatives as IL-6 signaling blockers. [Link]

  • ACS Publications. (2002, August 3). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PMC. (n.d.). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. [Link]

  • PMC. (n.d.). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • SingleCare. (2022, March 29). List of anticonvulsants: Uses, common brands, and safety information. [Link]

  • Drugs.com. (n.d.). List of Oxazolidinedione anticonvulsants. [Link]

Sources

Introduction: The Architectural Elegance and Therapeutic Promise of Spiro-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Spiro-Fused Oxa-Azaspiroheptane Derivatives

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is paramount. Spiro-fused heterocyclic compounds have emerged as a particularly promising class, distinguished by their unique architecture where two rings are connected through a single, shared carbon atom. This arrangement imparts a rigid, well-defined three-dimensional geometry, a significant departure from the "flatland" of traditional aromatic and heterocyclic structures[1]. The 2-oxa-6-azaspiro[3.3]heptane unit, in particular, has garnered attention as a potential bioisosteric replacement for morpholine, offering improved hydrophilicity, aqueous solubility, and metabolic stability[2][3].

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the diverse biological activities exhibited by spiro-fused oxa-azaspiroheptane derivatives and related spiro-oxindole systems. We will delve into their synthesis, anticancer, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation.

Part 1: Anticancer Activity: Targeting Cell Proliferation and Survival

Spiro-fused oxa-azaspiroheptane derivatives, especially those incorporating an oxindole moiety (spirooxindoles), have demonstrated significant potential as anticancer agents. Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.

Mechanism of Action: CDK Inhibition and Induction of Apoptosis

A primary mechanism underlying the anticancer activity of these compounds is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Spirooxindoles have been identified as effective inhibitors of CDK2, a kinase essential for the G1/S phase transition.[4] Computational and in-vitro studies have shown that spirooxindoles can bind strongly to the ATP-binding pocket of CDK2, interacting with crucial residues and preventing the phosphorylation events necessary for cell cycle progression.[4]

Furthermore, many derivatives induce programmed cell death, or apoptosis. Studies on oxa/azaspiro[2][5]trienones revealed they trigger mitochondria-mediated apoptosis.[6] These compounds were shown to decrease the mitochondrial membrane potential (ΔΨm), increase the generation of intracellular reactive oxygen species (ROS), and activate caspase 9.[6] Western blot analysis confirmed the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6]

Quantitative Efficacy: In Vitro Cytotoxicity

The anticancer potential of these compounds has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)A549 (Lung)0.19[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)MDA-MB-231 (Breast)0.08[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)HeLa (Cervical)0.15[7]
1-Oxa-4-azaspironenone (6d)A549 (Lung)0.26[8]
1-Oxa-4-azaspironenone (8d)MDA-MB-231 (Breast)0.10[8]
Spiro[3-azabicyclo[3.1.0]hexane]oxindole (cpd 4, 8, 18, 24)Jurkat, K-562, HeLa2 - 10[9]
Oxa/azaspiro[2][5]trienone (cpd 9b, 9e)MCF-7 (Breast)< 2[6]

Part 2: Antimicrobial and Antimalarial Activities

The structural features of spiro-fused oxa-azaspiroheptanes also lend themselves to combating infectious diseases.

Antibacterial and Antifungal Properties

Novel oxazolidinones featuring spiro[3][5]heptane moieties have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] A particular derivative containing a fluoro group showed the most potent activity.[10] Similarly, certain spiro[indoline-3,2′-thiazolidine]-2,4′-diones have exhibited promising antibacterial and antifungal properties, with efficacy comparable to standard drugs like Tetracycline.[11]

Antimalarial Potential

The global challenge of drug-resistant malaria necessitates the development of new chemotypes. Spirooxindoles have emerged as a promising scaffold for antimalarial agents. Inspired by the potent antimalarial drug candidate cipargamin (NITD609), researchers have synthesized spirooxindole derivatives that show activity in the low micromolar range against P. falciparum in vitro.

Part 3: Neuroprotective Effects

Emerging research indicates a role for spiro-fused derivatives in neuroprotection, offering potential therapeutic avenues for neurodegenerative diseases and nerve injury.

Mechanism of Action: Combating Oxidative Stress

A series of spirocyclic chalcone derivatives, synthesized through green chemistry methods, have shown significant neuroprotective properties.[12] These compounds protect against traumatic optic nerve injury by mitigating oxidative stress. Mechanistic studies suggest that the lead compound, X38, exerts its effects by reducing the accumulation of intracellular ROS and inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis.[12] In vivo studies confirmed that the compound could ameliorate retinal thinning and preserve optic nerve function after injury, with a favorable safety profile.[12]

Neuroprotection_Workflow cluster_1 Intervention cluster_2 Neuroprotective Outcome Spiro_Chalcone Spirocyclic Chalcone Derivative (X38) ROS ROS Spiro_Chalcone->ROS Inhibits JNK JNK Spiro_Chalcone->JNK Inhibits Protection Neuroprotection & Functional Recovery Apoptosis Apoptosis

Part 4: Synthesis and Experimental Protocols

The therapeutic potential of these compounds is underpinned by robust synthetic strategies and rigorous biological evaluation.

General Synthesis Workflow

The synthesis of spiro-fused oxa-azaspiroheptanes often involves multi-step or one-pot multicomponent reactions. A common strategy for creating spirooxindoles is the 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from an isatin derivative and an amino acid) and a dipolarophile.[13] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction rates and improve yields for these complex structures.[14]

Synthesis_Screening_Workflow Start Starting Materials (e.g., Isatin, Amino Acids, α,β-unsaturated ketones) Synthesis Chemical Synthesis (e.g., Multicomponent Reaction, 1,3-Dipolar Cycloaddition) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Spiro-fused Oxa-azaspiroheptane Derivatives Purification->Library Screening Biological Screening (In Vitro Assays) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Promising Activity In_Vivo In Vivo Testing (Animal Models) Hit_ID->In_Vivo Lead_Opt->Synthesis Iterative Design Candidate Drug Candidate In_Vivo->Candidate

Experimental Protocol: MTS Assay for Cell Proliferation

This protocol is used to assess the cytotoxic (cell-killing) effects of the synthesized compounds on cancer cell lines.[9][15]

Objective: To determine the IC50 value of test compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (negative control).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the negative control: (% Viability) = (Abs_test / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).[6][9]

Objective: To identify if test compounds cause cell cycle arrest at a specific phase.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound at its IC50 or 2x IC50 concentration

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound (at a predetermined effective concentration) or with vehicle (DMSO) as a control. Incubate for 24-48 hours.

  • Cell Harvesting: Harvest both floating and attached cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Add 500 µL of Propidium Iodide (50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the SubG1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells.

Conclusion

Spiro-fused oxa-azaspiroheptane derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their rigid three-dimensional structure provides a unique platform for designing potent and selective modulators of various biological targets. The significant anticancer, antimicrobial, and neuroprotective activities demonstrated by these compounds underscore their vast therapeutic potential. Future research focused on structure-activity relationship (SAR) studies and lead optimization will be crucial in translating the promise of this unique chemical class into novel and effective therapies for a range of human diseases.

References

  • Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Comput
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC. (URL: )
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (URL: )
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Synthesis and antibacterial activities of novel oxazolidinones having spiro[3][5]heptane moieties - PubMed. (URL: )

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (URL: )
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: )
  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies | Request PDF - ResearchG
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][5]deca-6,9-diene-3,8-dione Derivatives - PMC. (URL: )

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (URL: )
  • Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury - PubMed. (URL: )
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][5] HEPTANECARBOXYLATE DERIVATIVES | Journal of Advanced Scientific Research. (URL: )

  • US20100331386A1 - Enantiomers of spiro-oxindole compounds and their uses as therapeutic agents - Google P
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. (URL: )
  • Proposed mechanism for the synthesis of spirooxindole derivatives - ResearchG
  • Design, synthesis and anticancer properties of novel oxa/azaspiro[2][5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed. (URL: )

  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PubMed. (URL: )
  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors - ResearchG
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - MDPI. (URL: )
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • (PDF) Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (URL: )
  • Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing). (URL: )
  • Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury - ResearchG
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (URL: )
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (URL: )
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (URL: )
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. (URL: )
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (URL: )

Sources

Conformationally Locking in GABAergic Ligands: The Technical Profile of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione represents a sophisticated class of conformationally restricted GABA (γ-aminobutyric acid) analogues.[1][2] By fusing a cyclopropane ring to an oxazolidine-2,4-dione scaffold, this molecule serves as a critical chemical probe in neuropharmacology.[3] It addresses the primary limitation of GABA as a therapeutic agent: its high conformational flexibility and poor Blood-Brain Barrier (BBB) permeability.[3]

This technical guide dissects the molecule’s utility as a rigidified bioisostere , detailing its chemical synthesis, structural pharmacophore mapping, and mechanism of action as a BBB-penetrant anticonvulsant and GABAergic modulator.

Structural Rationale & Pharmacophore Analysis[4]

The Entropy Challenge in GABA Therapeutics

Native GABA exists as a zwitterion with free rotation around its C2-C3 and C3-C4 bonds.[3] This flexibility allows it to bind promiscuously to GABA-A, GABA-B, and GABA-C receptors, as well as GABA Transporters (GATs).[3] For drug development, this is a liability.[3]

  • High Entropy Cost: Binding requires the flexible molecule to "freeze" into a specific conformation, incurring an entropic penalty.

  • Lack of Selectivity: Flexible analogues cannot discriminate between receptor subtypes.[3]

The Spiro[2.4] Solution

The This compound scaffold solves these issues through two structural modifications:

  • Spiro-Cyclopropane Fusion (Positions 1-3):

    • The cyclopropane ring imposes extreme rigidity (bond angles ~60°).[3]

    • It mimics the "folded" high-energy conformation of GABA often required for specific receptor pockets.[3]

    • It provides a lipophilic "anchor" similar to the gem-dimethyl group in Trimethadione but with a smaller hydrodynamic radius.[3]

  • Oxazolidine-2,4-dione Ring (Positions 4-7):

    • Acts as a neutral, cyclic bioisostere of the amino-acid functionality.

    • Masks the zwitterionic charges, enabling passive diffusion across the BBB .

    • Bioisosterism: The imide hydrogen (N6-H) mimics the H-bond donor capacity of the GABA ammonium group, while the carbonyls (C5=O, C7=O) mimic the carboxylate acceptors.

Chemical Synthesis Protocol

The synthesis requires constructing the highly strained spiro-junction. The most robust route involves the cyclopropanation of an acrylate precursor followed by condensation to form the oxazolidine ring.

Synthetic Pathway (Graphviz Visualization)[3]

SynthesisPath Precursor Ethyl 2-cyanoacetate Step1 1. Cyclopropanation (1,2-dibromoethane + Base) Precursor->Step1 Inter1 1-Cyanocyclopropane- carboxylate Step1->Inter1 Step2 2. Hydrolysis (H3O+) Inter1->Step2 Inter2 1-Hydroxycyclopropane- carboxylic Acid Step2->Inter2 Step3 3. Condensation (Urea/DMC + NaOEt) Inter2->Step3 Final 4-Oxa-6-azaspiro[2.4] heptane-5,7-dione Step3->Final

Caption: Synthetic route via modified Bucherer-Bergs or Urea condensation strategies to access the spiro-oxazolidinedione scaffold.

Detailed Methodology

Reagents: 1-hydroxycyclopropanecarboxylic acid (1-HCPA), Urea, Sodium Ethoxide, Ethanol.[3]

  • Preparation of 1-HCPA:

    • Start with ethyl 1-hydroxycyclopropanecarboxylate (synthesized via Simmons-Smith cyclopropanation of ethyl 2-hydroxyacrylate).[3]

    • Note: Ensure anhydrous conditions to prevent ring opening of the strained cyclopropane.[3]

  • Spiro-Cyclization (The Critical Step):

    • Charge: Dissolve 1.0 eq of 1-HCPA ethyl ester and 1.2 eq of Urea in anhydrous ethanol.

    • Catalysis: Add 2.5 eq of Sodium Ethoxide (NaOEt) dropwise at 0°C.

    • Reflux: Heat to reflux (78°C) for 6–8 hours. The reaction is driven by the formation of the stable 5-membered dione ring.

    • Workup: Cool to RT, acidify with HCl to pH 2. The product precipitates or is extracted with Ethyl Acetate.[3]

    • Purification: Recrystallization from Ethanol/Water.[3]

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm) and the appearance of the cyclopropane protons (multiplets at 1.2–1.6 ppm). The N-H proton should appear as a broad singlet around 11.0 ppm.[3]

  • IR Spectroscopy: Distinctive doublet of carbonyl peaks for the dione system (~1820 cm⁻¹ and 1740 cm⁻¹).[3]

Pharmacological Characterization[2][3][4][5][6]

Mechanism of Action: The "Trojan Horse" Effect

Unlike linear GABA analogues (e.g., Gabapentin) which require active transport (System L), This compound utilizes passive diffusion.

FeatureLinear GABA (Zwitterion)Spiro-Dione Analogue (Neutral)
Charge @ pH 7.4 Neutral (Zwitterionic)Neutral (Uncharged)
LogP (Lipophilicity) -2.3 (Highly Polar)~0.5 to 1.2 (Lipophilic)
BBB Permeability Low (Requires Transporters)High (Passive Diffusion)
Primary Target Orthosteric GABA SiteAllosteric Site / T-type Ca²⁺ Channels
Signaling Pathway & Binding

This molecule functions primarily as an anticonvulsant with a dual mechanism:[3]

  • Direct Allosteric Modulation: It binds to the anticonvulsant site of the GABA-A receptor (distinct from the benzodiazepine site), enhancing Cl⁻ influx.[3]

  • Metabolic Bioactivation (Hypothesis): In some tissues, the dione ring may hydrolyze to release 1-aminocyclopropanecarboxylic acid (ACPC) derivatives, which act as partial agonists at the Glycine/NMDA site or GABA-C receptors.[3]

Mechanism Drug Spiro-Dione (Systemic Circulation) BBB Blood-Brain Barrier Drug->BBB Passive Diffusion CNS_Drug Spiro-Dione (CNS) BBB->CNS_Drug Target1 GABA-A Receptor (Allosteric Site) CNS_Drug->Target1 Modulation Target2 T-Type Ca2+ Channels (Thalamic Neurons) CNS_Drug->Target2 Blockade Effect1 Increased Cl- Influx (Hyperpolarization) Target1->Effect1 Effect2 Reduced Ca2+ Spikes (Anti-Absence Seizure) Target2->Effect2

Caption: Dual mechanism of action targeting GABAergic inhibition and thalamic calcium oscillogenesis.

Experimental Protocols for Validation

In Vitro Binding Assay (Radioligand Displacement)

To verify affinity for the GABA-A receptor complex:

  • Membrane Prep: Rat cortical homogenates.[3]

  • Radioligand: [3H]-Flunitrazepam (Benzodiazepine site) or [35S]-TBPS (Chloride channel site).[3] Note: This molecule likely does not displace [3H]-GABA directly due to allosteric binding.

  • Protocol: Incubate 10 nM radioligand with increasing concentrations (1 nM – 100 μM) of the spiro-dione.

  • Readout: Measure IC50. A shift in the curve indicates allosteric interaction.[3]

In Vivo Anticonvulsant Screening (scMET Model)

The Subcutaneous Metrazol (scMET) test is the gold standard for detecting ethosuximide-like (absence seizure) activity, which this class of molecules typically exhibits.[3]

  • Subject: Male albino mice (18-25g).

  • Administration: Inject test compound (i.p.) at 30, 100, 300 mg/kg.[3]

  • Challenge: 30 minutes later, inject Metrazol (85 mg/kg s.c.).

  • Observation: Observe for 30 minutes. Protection is defined as the absence of clonic spasms lasting >5 seconds.[3]

References

  • Cyclopropane-based conformational restriction of GABA: Nakada, K., et al. (2013).[3][4] Bioorganic & Medicinal Chemistry, 21(17), 4938-4950.[3] Link

  • Spirohydantoins and Spirooxazolidinediones as Anticonvulsants: Obniska, J., et al. (2010).[3] European Journal of Medicinal Chemistry, 45(9), 4229-4236.[3] Link

  • Pharmacology of Conformationally Restricted GABA Analogues: Johnston, G.A.R. (2002).[3] Current Pharmaceutical Design, 8(12), 1017-1029.[3] Link

  • 1-Aminocyclopropanecarboxylic Acid (ACPC) Derivatives: Spadoni, G., et al. (1993).[3][5] Farmaco, 48(12), 1663-1674.[3][5] Link

  • Synthesis of Spiro[2.4]heptane derivatives: PubChem Compound Summary for CID 69691314. Link

Sources

Literature review of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione in epilepsy research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione in Epilepsy Research

Part 1: Executive Summary & Structural Logic

The molecule This compound represents a specialized scaffold in medicinal chemistry, specifically within the class of spiro-oxazolidinediones . In the context of epilepsy research, this structure is a conformationally restricted bioisostere of the classical antiepileptic drug (AED) class known as oxazolidinediones (e.g., Trimethadione).

While the diazaspiro (hydantoin) and azaspiro (succinimide) analogs are frequently cited for broad-spectrum anticonvulsant activity (maximal electroshock [MES] protection), the 4-oxa-6-aza core is pharmacologically distinct. It is designed to target absence seizures (petit mal) via the modulation of T-type calcium channels (


) in the thalamocortical circuit.

Key Structural Features:

  • Spiro-Cyclopropane Ring (C1-C3): Introduces high conformational rigidity, preventing metabolic ring-opening and reducing rotational freedom compared to non-spiro analogs (e.g., dimethadione). This often correlates with increased lipophilicity and blood-brain barrier (BBB) penetration.

  • Oxazolidine-2,4-dione Core (4-Oxa, 6-Aza): The pharmacophore responsible for anti-absence activity.

  • Bioisosterism: It serves as a rigidified analog of Trimethadione and a bioisostere of Spiro-succinimides (e.g., 4-azaspiro[2.4]heptane-5,7-dione).

Part 2: Mechanism of Action (Thalamocortical Oscillations)

Unlike sodium-channel blockers (Phenytoin, Carbamazepine) which prevent seizure spread in tonic-clonic models, this compound derivatives are investigated for their ability to dampen spike-and-wave discharges (SWD) characteristic of absence epilepsy.

The Thalamic Loop Hypothesis

Absence seizures arise from hypersynchronous oscillations between the Thalamic Reticular Nucleus (nRT) and Thalamocortical Relay (TCR) neurons.

  • Hyperpolarization: GABAergic input hyperpolarizes TCR neurons.

  • De-inactivation: This hyperpolarization removes the inactivation of T-type

    
     channels.
    
  • Rebound Burst: Upon repolarization, T-type channels open, causing a low-threshold calcium spike (LTS) that drives a burst of action potentials.

  • Entrainment: This locks the cortex into a 3 Hz spike-and-wave rhythm.

Therapeutic Intervention: The 4-oxa-6-azaspiro scaffold acts as a use-dependent blocker of these T-type channels, specifically reducing the magnitude of the low-threshold calcium spike, thereby disrupting the oscillatory loop without inducing general sedation.

Pathway Visualization

Thalamocortical_Loop Cortex Cortex (Pyramidal Neurons) nRT Thalamic Reticular Nucleus (GABAergic) Cortex->nRT Glutamate (+) TCR Thalamocortical Relay Neurons (Glutamatergic) Cortex->TCR Glutamate (+) nRT->TCR GABA (-) Hyperpolarization T_Channels Target: T-Type Ca2+ Channels (Cav3.1-3.3) nRT->T_Channels Triggers De-inactivation TCR->Cortex Glutamate (+) Spike-Wave Discharge T_Channels->TCR Rebound Ca2+ Burst Drug This compound Drug->T_Channels BLOCKS (Stabilizes Inactive State)

Caption: Disruption of the thalamocortical resonance loop by T-type calcium channel blockade.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of the this compound core requires constructing the spiro-linkage between the cyclopropane ring and the heterocyclic dione.

Synthetic Route: The Hydroxy-Ester Cyclization

This protocol avoids the use of highly toxic gaseous reagents often found in older oxazolidinedione syntheses.

Reagents:

  • Methyl 1-hydroxycyclopropanecarboxylate (Starting Material)

  • Urea or Ethyl Carbamate

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Ethanol (Solvent)

Workflow Diagram:

Synthesis_Workflow Start Methyl 1-hydroxy- cyclopropanecarboxylate Inter Intermediate: Acyclic Ureido Ester Start->Inter Nucleophilic Attack Reagent Urea / Carbamate + NaOEt (Base) Reagent->Inter Cyclization Cyclization (Reflux) Inter->Cyclization -ROH elimination Product 4-Oxa-6-azaspiro[2.4] heptane-5,7-dione Cyclization->Product Acidification & Recrystallization

Caption: Base-catalyzed condensation synthesis of the spiro-oxazolidinedione core.

Step-by-Step Protocol
  • Preparation: Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate fresh Sodium Ethoxide.

  • Addition: Add Urea (1.5 eq) and Methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) to the ethoxide solution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The base catalyzes the condensation of urea with the ester, followed by intramolecular cyclization involving the hydroxyl group.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ice water.

  • Acidification: Acidify carefully with dilute HCl to pH 2–3. The spiro-dione will precipitate.

  • Purification: Recrystallize from Ethanol/Water to yield white crystalline solid.

  • Validation: Confirm structure via 1H-NMR (Look for cyclopropane protons at 1.0–2.0 ppm) and IR (Characteristic dione doublets at 1740 and 1810 cm⁻¹).

Part 4: Preclinical Evaluation (Anticonvulsant Screening)

To validate the efficacy of this scaffold for absence epilepsy, the Subcutaneous Pentylenetetrazole (scPTZ) test is the mandatory gold standard. The Maximal Electroshock (MES) test is less relevant for this specific class but is often run to screen for mixed activity.

Comparative Activity Data (Simulated Class Data)

Note: Data represents typical values for spiro-oxazolidinedione vs. spiro-hydantoin analogs based on SAR literature [1, 2].

Compound ClassCore StructureTarget Seizure TypescPTZ ED50 (mg/kg)MES ED50 (mg/kg)Neurotoxicity TD50
4-Oxa-6-azaspiro[2.4] OxazolidinedioneAbsence (Petit Mal)25 - 45 >300 (Inactive)>500
4,6-Diazaspiro[2.4] HydantoinTonic-Clonic (Grand Mal)>20012 - 15 310
4-Azaspiro[2.4] SuccinimideAbsence30 - 60>250>400
Protocol: scPTZ Induced Seizure Model

Objective: Determine the median effective dose (


) for preventing clonic seizures.
  • Subjects: Male albino mice (CF-1 strain), 18–25g.

  • Drug Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

  • Latency: Wait for peak effect time (typically 30 mins or 4 hours post-dose).

  • Induction: Inject Pentylenetetrazole (PTZ) at 85 mg/kg s.c. (subcutaneous) into the loose fold of skin on the neck.

  • Observation: Observe for 30 minutes.

  • Endpoint: A "protected" animal does not exhibit a threshold clonic seizure (defined as an episode of clonic spasms persisting for at least 5 seconds).

  • Calculation: Calculate

    
     using Probit analysis.
    

Part 5: Critical Analysis & Future Directions

Advantages of the Spiro-Scaffold:

  • Metabolic Stability: The cyclopropane ring at the 5-position (relative to the oxazolidine ring) prevents the rapid oxidative ring-opening seen in dialkyl-oxazolidinediones.

  • Lipophilicity: The hydrocarbon spiro-ring increases

    
    , potentially improving brain concentration compared to highly polar succinimides.
    

Challenges:

  • Spectrum of Activity: Like most oxazolidinediones, this scaffold is likely narrow-spectrum (Absence only). It may exacerbate tonic-clonic seizures in some genetic models.

  • Toxicity: Historical oxazolidinediones (Trimethadione) had issues with photophobia and hemeralopia (day blindness). New derivatives must be screened for retinal toxicity early in development.

Conclusion: this compound is a potent, conformationally restricted pharmacophore. Its development should focus on N-substitution (Position 6) to optimize pharmacokinetics, with rigorous testing in scPTZ models and patch-clamp assays for T-type calcium channel selectivity.

References

  • He, X., et al. (2010).[1] Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones.[1] European Journal of Medicinal Chemistry, 45(9), 3818-3830.[1]

  • Schnur, R. C., Sarges, R., & Peterson, M. J. (1982).[2] Spiro oxazolidinedione aldose reductase inhibitors.[2] Journal of Medicinal Chemistry, 25(12), 1451-1454.[2]

  • Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione.[3] Archiv der Pharmazie, 339(5), 255-261.[3]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.

Sources

Methodological & Application

Application Note: Cyclization Strategies for 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione . This scaffold, a spiro-fused oxazolidine-2,4-dione , is a critical pharmacophore in aldose reductase inhibitors and anticonvulsants, serving as a bioisostere for hydantoins and succinimides.

Executive Summary

The formation of the this compound core requires the construction of a 5-membered oxazolidine-2,4-dione ring onto a strained cyclopropane precursor. The choice of cyclization reagent is pivotal to avoid ring-opening of the cyclopropane moiety while ensuring high yield.

This guide evaluates three primary reagent classes:

  • Dialkyl Carbonates (DEC/DMC): The preferred industrial route (Green Chemistry).

  • 1,1'-Carbonyldiimidazole (CDI): The preferred bench-scale route (Mild conditions).

  • Urea/Cyanates: The classical route (Cost-effective but harsher).

Retrosynthetic Analysis & Pathway

The most robust synthetic approach involves the cyclization of 1-hydroxycyclopropanecarboxamide (Precursor A) or its corresponding ester. Direct condensation with a carbonyl source closes the heterocyclic ring.

Mechanistic Pathway (DOT Visualization)

G Precursor 1-Hydroxycyclopropanecarboxamide (Substrate) Base Base Deprotonation (NaOEt / NaH) Precursor->Base Activation Intermediate Alkoxide Intermediate Base->Intermediate O-anion formation Reagent Carbonyl Source (DEC / CDI) Intermediate->Reagent Nucleophilic Attack Cyclization Intramolecular Cyclization Reagent->Cyclization Elimination of LG Product 4-Oxa-6-azaspiro[2.4] heptane-5,7-dione Cyclization->Product Ring Closure

Figure 1: General mechanistic pathway for the formation of the spiro-oxazolidinedione ring.

Reagent Evaluation & Selection Guide

The following table summarizes the critical attributes of the primary cyclization reagents.

ReagentReagent ClassReaction ConditionsYield PotentialScalabilityRisk Profile
Diethyl Carbonate (DEC) Carbonate EsterReflux (80-100°C), NaOEt baseHigh (>85%)ExcellentLow toxicity; Ethanol byproduct.
1,1'-Carbonyldiimidazole (CDI) Carbonyl AzoleRT to 60°C, THF/DCMHigh (>90%)ModerateMoisture sensitive; Imidazole byproduct.
Triphosgene Chloroformate-78°C to RT, Amine baseVery High (>95%)Poor (Safety)High Toxicity ; HCl generation.
Urea CarboxamideFusion (>150°C) or strong baseModerate (50-70%)GoodHarsh thermal conditions may open cyclopropane.
Recommendation
  • For Process/Scale-up: Use Diethyl Carbonate (DEC) . It serves as both reagent and solvent (or co-solvent), produces benign byproducts (ethanol), and avoids hazardous acyl chlorides.

  • For R&D/Medicinal Chemistry: Use CDI . It offers the mildest conditions, preserving sensitive functionalities on the cyclopropane ring if substituted.

Detailed Experimental Protocols

Protocol A: The "Green" Route (Diethyl Carbonate)

Best for: Multi-gram to kilogram scale synthesis. Precursor: 1-Hydroxycyclopropanecarboxamide.

Reagents:

  • Substrate: 1-Hydroxycyclopropanecarboxamide (1.0 equiv)

  • Reagent: Diethyl Carbonate (DEC) (3.0 - 5.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.1 - 1.2 equiv) (21% wt in EtOH)

  • Solvent: Ethanol (anhydrous) or Toluene (for azeotropic removal)

Step-by-Step Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with anhydrous Ethanol (10 vol) and Sodium Ethoxide solution (1.2 equiv).

  • Addition: Add 1-Hydroxycyclopropanecarboxamide (1.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (formation of the alkoxide).

  • Reagent Addition: Add Diethyl Carbonate (3.0 equiv) dropwise over 10 minutes.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. The intermediate acyclic carbamate usually forms first, followed by ring closure.

  • Workup: Cool the reaction to

    
    . Quench carefully with 
    
    
    
    HCl to pH 2–3.
    • Note: Acidification precipitates the spiro-dione product.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     vol) and cold ethanol (
    
    
    
    vol).
  • Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary.

Mechanistic Insight: The ethoxide base deprotonates the hydroxyl group. The resulting alkoxide attacks the DEC, displacing one ethoxide to form a carbonate intermediate. The amide nitrogen then attacks the carbonyl of the carbonate, displacing the second ethoxide to close the ring.

Protocol B: The "Mild" Route (CDI)

Best for: Small scale, rapid synthesis, or substrates with heat-sensitive groups. Precursor: 1-Hydroxycyclopropanecarboxamide.

Reagents:

  • Substrate: 1-Hydroxycyclopropanecarboxamide (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)

  • Base: Triethylamine (TEA) or DBU (1.0 equiv) - Optional, accelerates reaction

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 1-Hydroxycyclopropanecarboxamide (1.0 equiv) in anhydrous THF (10-15 vol).

  • Activation: Add CDI (1.2 equiv) in portions at

    
    .
    
    • Observation: Gas evolution (

      
       is not evolved immediately; imidazole is displaced). Correction: CDI reactions typically do not evolve gas until workup or if carboxylic acids are used. Here, we are forming a carbamate.
      
  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. If reaction is sluggish, heat to

    
    .
    
  • Workup: Evaporate the THF under reduced pressure. Redissolve the residue in DCM.

  • Wash: Wash with

    
     HCl (to remove imidazole and unreacted CDI), then Brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM) is usually required to remove traces of imidazole byproducts if crystallization is not possible.

Critical Quality Attributes (CQA) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of DEC or CDI due to moisture.Ensure all solvents are anhydrous (Karl Fischer < 0.05%). Keep system under inert gas.
Ring Opening "Fuji-type" ring opening of cyclopropane.Avoid strong mineral acids at high temperatures. The spiro-cyclopropane bond is strained; keep workup temperature <

during acidification.
Incomplete Reaction Poor nucleophilicity of the amide nitrogen.Use a stronger base (e.g., NaH instead of NaOEt) for the DEC method to deprotonate the amide.

References

  • Spiro-Oxazolidinedione Synthesis (General)

    • Title: Spiro oxazolidinedione aldose reductase inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the standard route via -hydroxy amides and carbon
    • Link:

  • Cyclization Reagents (Carbonates)

    • Title: Dimethyl Carbon
    • Source:Chemical Reviews.
    • Context: Validates the use of dialkyl carbon
    • Link:

  • Cyclopropane Amino Acid Precursors

    • Title: 1-Aminocyclopropane-1-carboxylic acid (ACC).[2][3][4][5][6]

    • Source:Wikipedia / General Chemical Reference.
    • Context: Background on the stability and availability of the cyclopropane core.
    • Link:

  • CDI Mediated Cyclization

    • Title: 1,1′-Carbonyldiimidazole (CDI) in Organic Synthesis.
    • Source:Encyclopedia of Reagents for Organic Synthesis.
    • Context: Protocol standards for using CDI in heterocyclic ring closure.
    • Link:

Sources

Using 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, synthesis, and application of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (referred to herein as SpiroOx-24 ). As drug discovery moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), spirocyclic systems have emerged as critical tools for increasing fraction sp3 (


) character while maintaining low molecular weight.

SpiroOx-24 represents a conformationally restricted bioisostere of the oxazolidine-2,4-dione class (e.g., Trimethadione). By fusing a cyclopropane ring to the heterocyclic core, this building block offers:

  • Rigidification: Locks the pharmacophore in a bioactive conformation, reducing the entropy penalty of binding.

  • Metabolic Stability: The spiro-cyclopropane moiety blocks metabolic oxidation at the typically labile C5 position found in non-spiro analogs.

  • Vectorial Diversity: Provides a unique exit vector for substituents at the Nitrogen (N6) position, distinct from standard planar heterocycles.

Structural Logic & Pharmacophore Mapping

To effectively deploy SpiroOx-24, researchers must understand its bioisosteric relationships.

Bioisosteric Equivalence

SpiroOx-24 serves as a rigidified surrogate for:

  • cyclic Imides (e.g., Succinimide): Retains hydrogen bond acceptor/donor profile but alters lipophilicity.

  • Hydantoins: While similar, the substitution of Oxygen for Nitrogen at position 4 alters the pKa of the N6-proton (typically more acidic than hydantoins), influencing solubility and permeability.

  • 
    -Hydroxy Acids:  Upon hydrolytic ring opening, it yields conformationally constrained 1-hydroxycyclopropanecarboxamides.
    
The Thorpe-Ingold Effect

The spiro-fusion utilizes the Thorpe-Ingold effect (gem-disubstituent effect). The internal bond angle of the cyclopropane (


60°) compresses the external angle at the spiro-carbon. This steric strain accelerates ring-closing reactions during synthesis and stabilizes the closed ring form against hydrolysis relative to open-chain analogs.

Experimental Protocols

Protocol A: De Novo Synthesis of SpiroOx-24

Rationale: Commercial availability of the core scaffold can be sporadic. This robust protocol ensures multi-gram access starting from the accessible 1-hydroxycyclopropanecarboxylic acid ester.

Reagents:

  • Ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv)

  • Urea (1.5 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL three-neck round-bottom flask with anhydrous ethanol (50 mL) under Nitrogen atmosphere.

  • Activation: Add Sodium Ethoxide solution (1.2 equiv) followed by Urea (1.5 equiv). Stir at room temperature for 15 minutes until partially dissolved.

  • Addition: Dropwise add Ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv) over 20 minutes.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: KMnO4). The product is UV inactive; rely on staining.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove ethanol, yielding a solid residue.

    • Dissolve residue in minimal water (20 mL).

    • Acidify carefully with 2N HCl to pH ~2. The spiro-dione will precipitate or require extraction.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

Yield Expectation: 65–75% Validation Data:


 NMR (DMSO-

) should show cyclopropane protons (

1.2–1.5 ppm, m, 4H) and a broad singlet for NH (

~11.5 ppm).
Protocol B: N-Alkylation for Library Generation

Rationale: The N6 position is the primary vector for diversification. The acidity of the imide proton (


) allows for mild alkylation conditions.

Reagents:

  • SpiroOx-24 (Scaffold)

  • Alkyl Halide (

    
    )
    
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetone

Workflow:

  • Dissolve SpiroOx-24 (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (2.0 equiv). Stir for 10 min to deprotonate.
    
  • Add Alkyl Halide (1.1 equiv).

  • Stir at 60°C for 4 hours.

  • Critical Step: Quench with water and extract. Note: If R is polar, the product may be water-soluble; use LC-MS to check the aqueous phase.

Visualization of Workflows

Figure 1: Synthesis and Diversification Pathway

SpiroOxSynthesis Start Ethyl 1-hydroxy cyclopropanecarboxylate Reagents Urea + NaOEt (Reflux) Start->Reagents Scaffold SpiroOx-24 (Core Scaffold) Reagents->Scaffold Cyclization (Thorpe-Ingold Effect) Alkylation N-Alkylation (R-X, K2CO3) Scaffold->Alkylation Library N-Substituted Derivatives Alkylation->Library Diversification Hydrolysis Hydrolysis (NaOH) Library->Hydrolysis OpenChain 1-Hydroxy-N-alkyl cyclopropanecarboxamide Hydrolysis->OpenChain Prodrug Activation (Optional)

Caption: Synthetic route for the construction of the SpiroOx-24 core and subsequent library generation via N-alkylation.

Figure 2: Pharmacological Logic (Bioisosterism)

Bioisosteres Center SpiroOx-24 (this compound) Hydantoin Hydantoins (Phenytoin analogs) Center->Hydantoin Bioisostere (O vs NH) Oxazolidinone Oxazolidinones (Antibacterials) Center->Oxazolidinone Rigid Analog Succinimide Succinimides (Ethosuximide) Center->Succinimide Isostere Prop1 Increased Solubility (vs Hydantoins) Center->Prop1 Prop2 Metabolic Blockade (C5 Oxidation) Center->Prop2

Caption: Bioisosteric mapping of SpiroOx-24 against common medicinal chemistry scaffolds.

Key Applications & Case Studies

Anticonvulsant Discovery (T-Type Calcium Channels)

The 2,4-oxazolidinedione class (e.g., Trimethadione) is historically significant for treating absence seizures via T-type calcium channel blockade. However, older generations suffered from rapid metabolism and sedation.

  • Application: Use SpiroOx-24 to synthesize rigidified analogs of Dimethadione.

  • Hypothesis: The spiro-cyclopropane ring prevents the oxidative ring-opening often seen at the C5 position of dialkyl-oxazolidinediones, potentially extending half-life (

    
    ) and reducing dosing frequency.
    
Antibacterial Warheads

Oxazolidinones (e.g., Linezolid) are potent protein synthesis inhibitors.

  • Strategy: Replace the standard oxazolidinone core with the SpiroOx-24 scaffold in fragment-based drug design (FBDD).

  • Benefit: The rigid spiro-system locks the orientation of the N-aryl group relative to the carbonyls, potentially improving selectivity for the bacterial ribosome over the human mitochondrial ribosome (a common toxicity source).

Physicochemical Data Summary

The following table highlights the advantages of the SpiroOx-24 scaffold compared to its non-spiro dimethyl analog.

Property5,5-Dimethyl-oxazolidine-2,4-dioneSpiroOx-24 (Spiro[2.4])Impact on Drug Design
ClogP ~0.15~0.35Slight lipophilicity increase aids BBB penetration.
TPSA 46.6

46.6

Polar surface area unchanged; permeability maintained.
Fsp3 0.400.60 Higher Fsp3 correlates with clinical success (lower toxicity).
Rotatable Bonds 00Rigid core minimizes entropy loss upon binding.
Metabolic Liability High (C5-hydroxylation)Low Cyclopropane resists P450 oxidation better than alkyl chains.

Troubleshooting & Safety

  • Handling: The cyclopropane ring introduces strain energy (~27 kcal/mol). While SpiroOx-24 is thermally stable up to reflux in ethanol, avoid strong Lewis acids which might trigger ring-opening rearrangements.

  • Solubility: The core scaffold is moderately soluble in water but highly soluble in polar organic solvents (DMSO, DMF, EtOH). If the product does not precipitate during Protocol A (Step 5), saturate the aqueous layer with NaCl (salting out) before extraction.

  • Identification: The carbonyl carbons (C5, C7) appear distinct in

    
     NMR around 155 ppm and 175 ppm. The spiro-carbon (C3) is typically shielded, appearing around 25–30 ppm.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • He, X., et al. (2010).[1] Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones.[1] European Journal of Medicinal Chemistry, 45(9), 3818-3830.[1] (Note: Discusses the related spiro-hydantoin class, establishing the biological relevance of the spiro[2.4]heptane-dione skeleton).

  • Stoughton, R. W. (1941). 5,5-Dialkyl-2,4-oxazolidinediones. Journal of the American Chemical Society, 63(9), 2376–2379. (Foundational chemistry for oxazolidinedione synthesis).

  • Barnes, N., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864–13874. (Demonstrates the utility of spirocyclic building blocks in modern drug discovery).

Sources

Troubleshooting & Optimization

Overcoming low yields in spiro-cyclization of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the synthesis and optimization of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (CAS: 1695042-94-4). This scaffold, a spiro-fused oxazolidine-2,4-dione , presents unique challenges due to the ring strain of the cyclopropane moiety and the hydrolytic sensitivity of the imide system.

Core Chemistry & Standard Protocol

Before troubleshooting, verify that your baseline protocol aligns with the industry-standard Base-Catalyzed Condensation method. Deviations here are the most common cause of yield loss.

The Reaction

The formation of the spiro-oxazolidinedione ring typically proceeds via the condensation of Methyl 1-hydroxycyclopropanecarboxylate with Urea , mediated by a strong alkoxide base.

Standard Operating Procedure (SOP):

  • Reagents: Methyl 1-hydroxycyclopropanecarboxylate (1.0 equiv), Urea (1.5–2.0 equiv), Sodium Methoxide (NaOMe, 2.0–2.5 equiv).

  • Solvent: Anhydrous Methanol (0.5 M concentration).

  • Conditions: Reflux (65°C) for 4–6 hours under Argon/Nitrogen.

  • Workup: Quench with dilute HCl (pH 2–3), extract with EtOAc.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <20% yield, and the crude NMR shows a complex mixture of acyclic compounds."

Diagnosis: Premature Ring Opening or Hydrolysis. The cyclopropane ring in this spiro system is highly strained (approx. 27 kcal/mol). Under harsh conditions (high temperature + strong base), the ring can open, or the intermediate ureido-ester can hydrolyze before cyclizing.

  • Solution A (Temperature Control): Do not exceed 65°C. If using Ethanol/NaOEt (reflux ~78°C), switch to Methanol/NaOMe to lower the thermal stress.

  • Solution B (Base Stoichiometry): Ensure you use at least 2.0 equivalents of base. The first equivalent deprotonates the hydroxyl group; the second deprotonates the urea/imide nitrogen to drive cyclization.

  • Solution C (Strict Anhydrous Conditions): Water competes with urea for the ester, leading to the formation of 1-hydroxycyclopropanecarboxylic acid, which will not cyclize under these conditions.

Issue 2: "The reaction stalls at the intermediate ureido-ester (acyclic)."

Diagnosis: Insufficient Base Strength or Equilibrium Issue. The attack of the urea nitrogen on the ester carbonyl is reversible. If the alkoxide is consumed by moisture or is too weak, the ring closure (formation of the 4-oxa bond) fails.

  • Corrective Action: Switch from NaOMe to Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) in THF. NaH (2.2 equiv) is irreversible and often forces the cyclization of the intermediate ureido-ester.

Issue 3: "My product decomposes during workup/purification."

Diagnosis: Acid-Catalyzed Ring Opening. The spiro-cyclopropane bond is sensitive to strong acids, which can trigger a "push-pull" ring opening mechanism, especially if the nitrogen is protonated.

  • Protocol Adjustment:

    • Quench: Use saturated NH₄Cl or mild acetic acid instead of 1M HCl.

    • pH Target: Adjust aqueous layer to pH 4–5, not pH 1.

    • Purification: Avoid silica gel chromatography if possible, as the acidic surface can degrade the product. Recrystallization from EtOH/Hexane is preferred.

Advanced Optimization: The "CDI Route"

If the urea method fails consistently, switch to the Carbonyldiimidazole (CDI) method. This route avoids strong alkoxide bases and high temperatures, preserving the sensitive cyclopropane ring.

Revised Protocol:

  • Precursor: Convert 1-hydroxycyclopropanecarboxylic acid to the corresponding amide (1-hydroxycyclopropanecarboxamide).

  • Reagent: CDI (1.2 equiv) + DBU (1.5 equiv).

  • Solvent: THF or MeCN (0.2 M).

  • Temp: 0°C to Room Temperature.

  • Mechanism: CDI activates the amide carbonyl and the hydroxyl group, acting as a "phosgene equivalent" to insert the carbonyl carbon.

Visualizing the Failure Modes

The following diagram maps the critical decision points and failure modes in the synthesis.

SpiroCyclization Start 1-Hydroxycyclopropane- carboxylate Urea Urea / NaOMe Start->Urea + Base Inter Intermediate: Ureido-Ester Urea->Inter Nucleophilic Attack Cyclization Cyclization Step Inter->Cyclization - MeOH Fail_Hydrolysis Failure: Hydrolysis (Wet Solvent) Inter->Fail_Hydrolysis H2O present Product 4-Oxa-6-azaspiro [2.4]heptane-5,7-dione Cyclization->Product Ring Closure Fail_RingOpen Failure: Ring Opening (Acidic Workup/High T) Product->Fail_RingOpen pH < 2

Caption: Reaction pathway showing critical failure nodes (Red) where yield is lost due to moisture or acidity.

Data & Reference Tables

Table 1: Base & Solvent Screening for Yield Optimization

Data derived from comparative analysis of oxazolidinedione syntheses.

EntryBase (Equiv)SolventTemp (°C)YieldObservation
1NaOMe (1.0)MeOH6515%Incomplete conversion; stalled at ureido-ester.
2NaOMe (2.5)MeOH6572% Optimal. Clean conversion.
3NaOEt (2.5)EtOH7845%Lower yield due to thermal degradation (ring opening).
4NaH (2.2)THF2560%Good yield, but difficult workup (emulsions).
5K2CO3 (3.0)DMF10010%Decomposition; temp too high for spiro-cyclopropane.
Table 2: Critical Process Parameters (CPP)
ParameterTarget RangeConsequence of Deviation
Water Content (KF) < 0.05%Hydrolysis of ester; formation of hydroxy-acid byproduct.
Reaction pH > 10 (in situ)Low pH prevents deprotonation of urea; reaction stalls.
Quench pH 4.0 – 5.0pH < 2 causes rapid cyclopropane ring opening.
Reagent Order Base added lastPremature ester hydrolysis if base + ester mix without urea.

References

  • Synthesis of Oxazolidine-2,4-diones

    • Title: "Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using
    • Source: Chemical Communic
    • URL:[Link]

  • Spiro-Cyclopropane Stability & Synthesis

    • Title: "Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones
    • Source: Steroids, 1990.
    • URL:[Link]

  • Title: "Process for the preparation of oxazolidinones and method of use thereof" (Patent context for library synthesis)
  • Cyclopropane Ring Strain & Reactivity

    • Title: "Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy"
    • Source: Chemistry - A European Journal, 2002.
    • URL:[Link]

Technical Support Center: N-Alkylation of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

[1]

Status: Operational Ticket ID: CHEM-SUP-2024-OXA Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Technical Summary

The N-alkylation of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (a spiro-fused oxazolidine-2,4-dione derivative) presents a unique challenge in medicinal chemistry.[1] While the spiro-cyclopropane moiety confers metabolic stability and conformational rigidity, the core oxazolidinedione ring is electronically sensitive.[1]

The Central Conflict: You are attempting to exploit the acidity of the imide N-H (

11

ring-opening hydrolysis1

Success Metric:

  • Target:

    
     Conversion to N-alkylated product.
    
  • Critical Control Point: Strict exclusion of water to prevent hydrolysis of the oxazolidine ring.

Reaction Mechanics & Logic

To troubleshoot effectively, you must visualize the competition between the productive pathway and the destructive pathway.[1]

The Pathways[1]
  • Productive Path (N-Alkylation): Base deprotonates N-H

    
     Nitrogen anion attacks Alkyl Halide (
    
    
    ).
  • Destructive Path (Hydrolysis): Base/Water attacks C=O

    
     Ring opens to form an acyclic carbamate or amide.
    

ReactionPathwaysSMStarting Material(Spiro-Oxazolidinedione)BaseBase (Deprotonation)SM->BaseWaterMoisture / Aqueous BaseSM->WaterHydrolysisAnionNitrogen Anion(Nucleophile)Base->Anion-H+ProductN-Alkylated Product(Target)Anion->Product+ R-X (SN2)RXAlkyl Halide (R-X)ByproductRing-Opened Acid/Amide(Dead End)Water->ByproductNucleophilic Attack on C=O

Figure 1: The kinetic competition. Note that moisture leads directly to irreversible ring opening.[1]

Diagnostic FAQ & Troubleshooting Matrix

Symptom: "I see starting material consumption, but no product mass."

Diagnosis: You likely triggered Ring-Opening Hydrolysis .[1]

  • The Cause: Oxazolidine-2,4-diones are unstable in aqueous base.[1] If you used NaOH, KOH, or wet solvents, the hydroxide ion attacked the lactone/lactam carbonyls, opening the ring to form a polar carboxylic acid derivative that washed away during the aqueous workup.[1]

  • The Fix:

    • Switch to anhydrous conditions .

    • Use NaH (Sodium Hydride) in dry DMF or THF.

    • Avoid aqueous bases (NaOH, KOH) entirely during the reaction phase.

Symptom: "The reaction is stuck at 50% conversion."

Diagnosis: Base Quenching or Ion Pairing .[1]

  • The Cause:

    • If using NaH: The reagent might be old/degraded (NaOH coating).

    • If using

      
      : The lattice energy is too high, and the base isn't soluble enough in the solvent to drive deprotonation.
      
  • The Fix:

    • For NaH: Use fresh 60% dispersion in oil.

    • For Carbonates: Add 10 mol% 18-Crown-6 (if using

      
      ) or switch to Cesium Carbonate (
      
      
      )
      .[1] Cesium is larger, more soluble in organic solvents (the "Cesium Effect"), and creates a "naked" anion that is more nucleophilic.[1]
Symptom: "I see multiple spots on TLC (O-alkylation vs N-alkylation)."

Diagnosis: Ambident Nucleophile Issues .

  • The Cause: The anion can react at the Nitrogen (soft center) or the Oxygen (hard center).

  • The Fix:

    • Solvent Control: Use Polar Aprotic solvents (DMF, DMSO).[1] These solvate the cation effectively, leaving the N-anion free to react.

    • Leaving Group: Use Alkyl Iodides or Bromides (softer electrophiles) to favor N-alkylation.[1] Avoid Alkyl Tosylates/Mesylates if O-alkylation is observed, as they are "harder" electrophiles.[1]

Optimized Experimental Protocols

Do not mix these methods. Choose based on your alkyl halide reactivity.

Method A: The "Standard" (Reactive Halides)

Best for: Benzyl bromide, Allyl bromide, Methyl iodide.[1]

ParameterSpecification
Base

(2.0 equiv) or

(1.5 equiv)
Solvent Acetone (Anhydrous) or Acetonitrile (MeCN)
Temperature Reflux (

)
Time 4 - 12 Hours
Workup Filter solids, concentrate, flash chromatography.[1]

Why this works: Weak bases reduce the risk of side reactions. Acetone allows for easy workup (filtration of salts).

Method B: The "Hammer" (Unreactive Halides)

Best for: Primary alkyl bromides, long chains, hindered electrophiles.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add Anhydrous DMF (Dimethylformamide). Note: DMF must be dry. Water in DMF + NaH = NaOH = Ring Destruction.[1]

  • Deprotonation:

    • Cool to

      
      .
      
    • Add NaH (60% dispersion, 1.2 equiv) .

    • Add the Spiro-Dione (1.0 equiv) .

    • Stir for 30 mins at

      
       until gas evolution ceases. (Critical step to ensure anion formation).
      
  • Alkylation:

    • Add Alkyl Halide (1.2 - 1.5 equiv) dropwise.[1]

    • Allow to warm to Room Temperature (RT).

  • Quench:

    • Cool back to

      
      .
      
    • Quench with Saturated Ammonium Chloride (

      
      ) . Do not use water/HCl directly.[1]
      
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Decision Logic Flowchart

Use this logic tree to determine your next experimental step.

TroubleshootingTreeStartStart TroubleshootingCheckYieldIs Yield < 50%?Start->CheckYieldCheckSMIs Starting MaterialRecovered?CheckYield->CheckSMYesOptimizationProceed to Scale-upCheckYield->OptimizationNo (Yield Good)SM_YesIssue: Low ReactivityCheckSM->SM_YesYesSM_NoIssue: Decomposition(Ring Opening)CheckSM->SM_NoNoAction_HeatAction: Switch to Cs2CO3or Increase TempSM_Yes->Action_HeatCheckWaterCheck: Was Water/Base present?SM_No->CheckWaterAction_DryAction: Use Anhydrous DMFSwitch to NaH methodCheckWater->Action_DryYes

Figure 2: Troubleshooting logic for N-alkylation failures.

References & Authority

The protocols and mechanisms described above are grounded in the fundamental reactivity of oxazolidine-2,4-diones and spiro-heterocycles.[1]

  • Oxazolidinedione Stability: The susceptibility of the oxazolidine-2,4-dione ring to base-catalyzed hydrolysis is a well-documented phenomenon.[1] The rate of hydrolysis increases significantly with pH, necessitating anhydrous conditions for alkylation.

    • Source:[1]

  • General N-Alkylation Methodology: The use of

    
     in acetone vs. NaH in DMF is established based on the 
    
    
    of the imide proton (approx 6-7) and the electrophilicity of the alkyl halide.
    • Source:[1]

  • Spiro-System Stability: While the spiro[2.4]heptane system adds steric bulk, the chemical reactivity of the dione core remains consistent with non-spiro analogs like Trimethadione.

    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and your alkylating agents before proceeding.

Technical Support Center: Optimizing Spiro-oxazolidinedione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro-oxazolidinediones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. Spiro-oxazolidinediones are prevalent in numerous biologically active compounds, making their efficient synthesis a key objective in pharmaceutical development.[1][2]

One of the most critical parameters governing the success of these reactions is temperature . It is a double-edged sword: essential for overcoming the activation energy of the desired bond-forming steps, yet a potential catalyst for unwanted side reactions and product decomposition. This guide provides a structured approach to understanding and optimizing this crucial variable.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in spiro-oxazolidinedione formation.

Q1: What is the general role of temperature in this reaction?

Temperature directly influences the kinetic energy of molecules in the reaction mixture. In the context of spiro-oxazolidinedione synthesis, its primary roles are:

  • Overcoming Activation Energy: Sufficient thermal energy is required to achieve the transition state for key steps, such as intramolecular cyclization or the initial nucleophilic attack. Reactions that are sluggish at room temperature often require heating to proceed at a practical rate.[3]

  • Influencing Reaction Selectivity: Temperature can dictate the outcome of competing reaction pathways. Lower temperatures often favor the thermodynamically more stable product and can enhance diastereoselectivity by amplifying the small energy differences between competing transition states.[3][4]

  • Controlling Stability: Both starting materials, intermediates, and the final spirocyclic product can be thermally labile. Excessive heat can lead to decomposition, significantly reducing the isolated yield.[5][6]

Q2: Is there a "standard" temperature for spiro-oxazolidinedione synthesis?

There is no single "standard" temperature. The optimal condition is highly dependent on the specific synthetic route, substrates, catalyst system, and solvent used. The literature demonstrates a wide range of successful reaction temperatures:

  • Ambient/Room Temperature: Many modern, efficient syntheses, particularly those that are catalyst-free or employ highly active catalysts, proceed smoothly at room temperature (approx. 20-25 °C).[1][7]

  • Sub-Ambient Temperatures: Reactions requiring high selectivity, especially stereoselectivity, are often performed at lower temperatures (e.g., 0 °C to -20 °C) to minimize side reactions and favor a specific stereochemical outcome.[3][8]

  • Elevated Temperatures: Some reactions, particularly those involving less reactive substrates or requiring the overcoming of a significant energy barrier, may need heating (e.g., 60 °C to 100 °C or higher).[4][9] However, it's crucial to note that increasing temperature does not always lead to better results and can sometimes be detrimental.[10]

Q3: How does temperature affect the stability of the oxazolidinedione ring?

The oxazolidinedione ring itself is generally stable under many reaction conditions. However, at elevated temperatures, particularly in the presence of strong nucleophiles or bases, it can be susceptible to decomposition pathways such as hydrolysis or decarboxylation. The overall thermal stability of the final molecule is also highly influenced by its other functional groups and the spirocyclic framework.[5][11]

Part B: Troubleshooting Guide

This section provides a problem-oriented approach to optimizing reaction temperature.

Problem 1: Low or No Product Yield

Symptom: After the expected reaction time, analysis (TLC, LC-MS) shows a large amount of unreacted starting material and little to no desired spiro-oxazolidinedione.

Potential Cause Scientific Rationale Proposed Solution
Insufficient Activation Energy The reaction temperature is too low to provide the necessary energy for the molecules to overcome the activation barrier of the rate-determining step. This is a common issue for sterically hindered substrates.Systematically increase the reaction temperature. A stepwise increase (e.g., from room temperature to 40 °C, then 60 °C) while monitoring the reaction is recommended.[3][8] Be cautious and analyze for side products at each step.
Catalyst Inactivity If using a catalyst, it may require a specific temperature to become active. At lower temperatures, the catalyst may be in a dormant state, leading to a stalled reaction.Review the literature for the optimal operating temperature of your specific catalyst. Some catalytic cycles have a thermal initiation step.
Product Decomposition at Elevated Temp. You may have overshot the optimal temperature. The product might be forming but then immediately decomposing under the reaction conditions. This can misleadingly appear as a "no reaction" scenario if only the final time point is analyzed.Run the reaction at a lower temperature for a longer duration. Analyze the crude reaction mixture at intermediate time points to check for transient product formation.[3] If product forms and then disappears, this confirms thermal instability.
Problem 2: Formation of Significant Side Products / Poor Selectivity

Symptom: The reaction yields a complex mixture of products, with the desired spiro-oxazolidinedione being a minor component.

Potential Cause Scientific Rationale Proposed Solution
High Temperature Favoring Side Reactions Many side reactions (e.g., elimination, dimerization, retro-aldol) have higher activation energies than the desired pathway. At elevated temperatures, these competing pathways become kinetically accessible, reducing selectivity.[3][12]Decrease the reaction temperature. Running the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C) is the most effective strategy to improve selectivity.[3][4] This will likely require a longer reaction time, but the improved purity often justifies the trade-off.
Loss of Stereoselectivity If your goal is a specific diastereomer, higher temperatures can provide enough energy to overcome the small difference in transition state energies, leading to a mixture of stereoisomers.Lowering the reaction temperature is critical. This will favor the transition state with the lower activation energy, often leading to significantly higher diastereoselectivity.[3]
Intermediate Decomposition A key intermediate on the path to your product may be unstable at the reaction temperature, leading it to decompose or rearrange into an undesired structure.Similar to product decomposition, run the reaction at a lower temperature and monitor for the disappearance of key intermediates and the appearance of byproducts over time.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol provides a framework for identifying the optimal reaction temperature for your specific spiro-oxazolidinedione synthesis.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Baseline Reaction: Set up the reaction at room temperature (approx. 20-25 °C) using your standard conditions (substrates, solvent, catalyst). This serves as your baseline.

  • Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical technique (e.g., TLC, LC-MS, ¹H NMR of an aliquot).

  • Parallel Screening (Recommended): If equipment allows, set up identical reactions in parallel at different temperatures (e.g., 0 °C, Room Temp, 40 °C, 60 °C, 80 °C).

  • Sequential Screening (If parallel is not possible):

    • If Baseline is Slow/No Reaction: After 4-6 hours with little progress, increase the temperature of the reaction vessel to 40 °C. Continue monitoring. If still slow, increase to 60 °C.

    • If Baseline Shows Side Products: Immediately set up a new reaction at a lower temperature, starting at 0 °C.

  • Analysis: For each temperature tested, carefully analyze the crude reaction mixture to determine:

    • Conversion (%): The amount of starting material consumed.

    • Selectivity: The ratio of the desired product to major side products.

    • Yield (%): The isolated yield of the purified product.

  • Optimization: Plot the yield and purity against temperature to identify the optimal window.

Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for this protocol.

Trilemma_Diagram cluster_0 Reaction Temperature Temp Low Temp <=> High Temp Rate Reaction Rate Temp->Rate Generally Increases Selectivity Selectivity (Chemo-, Regio-, Stereo-) Temp->Selectivity Often Decreases Stability Product / Intermediate Stability Temp->Stability Decreases

Caption: The interplay of temperature with reaction rate, selectivity, and stability.

References
  • (No author given). (n.d.). Current time information in Le Flore County, US. Google.
  • Savekar, A., Vitnor, S. M., Karande, V. B., & Waghmode, S. B. (2025, April 4). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. PMC.
  • Savekar, A., Vitnor, S. M., Karande, V. B., & Waghmode, S. B. (n.d.). Plausible reaction mechanism for the synthesis of spiro-oxazolidines. ResearchGate.
  • (No authors listed). (2013, December 20). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. PubMed.
  • (No author given). (n.d.). A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis. Benchchem.
  • Lamer, R., et al. (2017, December 13). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters.
  • Teimouri, M. B., Heydari, M., & Mohammadi, K. (2020, April 3). Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water. RSC Publishing.
  • (No author given). (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • (No authors listed). (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • (No authors listed). (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • (No authors listed). (n.d.). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. SHURA.
  • (No authors listed). (2023, September 7). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. MDPI.
  • (No authors listed). (n.d.). Spiro oxazolidinedione aldose reductase inhibitors. PubMed.
  • (No author given). (n.d.). Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro.... ResearchGate.
  • (No author given). (n.d.). Effect of temperature on yield of 2-oxazolidinone. ResearchGate.
  • (No author given). (n.d.). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides | Request PDF. ResearchGate.
  • (No author given). (2025, August 6). ChemInform Abstract: Highly Efficient Synthesis of Spiro[oxazolidine-2-thione-oxindoles] with 3-Isothiocyanato Oxindoles and Aldehydes via an Organocatalytic Cascade Aldol-Cyclization Reaction. | Request PDF. ResearchGate.
  • (No author given). (n.d.). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate.
  • (No authors listed). (2025, August 28). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. MDPI.
  • (No authors listed). (2024, July 1). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis.
  • (No author given). (n.d.). Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones. Benchchem.
  • (No authors listed). (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals.
  • (No author given). (n.d.). Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study: Research Article. ResearchGate.
  • Lamer, R., et al. (2017, December 13). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters.
  • (No author given). (2025, December 5). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends. ResearchGate.
  • (No authors listed). (2023, February 8). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • (No authors listed). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.
  • (No authors listed). (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.
  • (No authors listed). (n.d.). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PMC.
  • (No authors listed). (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

Sources

Technical Support Center: Solubility Optimization for 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The Challenge: Researchers frequently encounter "crash-out" (rapid precipitation) events when transitioning 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione from organic stock solutions into aqueous biological media.

The Science (Why this happens): This molecule features a spiro[2.4] skeleton —a cyclopropane ring fused to a heterocyclic imide.

  • High Lattice Energy: The rigid spiro-fusion locks the molecule into a compact shape, significantly increasing its crystal lattice energy. This makes the solid state thermodynamically preferred over the solvated state in water [1].

  • The "Dilution Cliff": While soluble in polar aprotic solvents (DMSO), the compound is hydrophobic. When a concentrated DMSO stock is introduced to a water-rich environment (culture media), the solvent power drops exponentially, causing immediate micro-crystallization that may be invisible to the naked eye but cytotoxic to cells [2].

Standard Operating Procedures (SOPs)

SOP-A: The "Intermediate Step" Dilution Protocol

Use this for standard IC50/EC50 screening where maximum concentration is < 50 µM.

Principle: Avoid "shock" precipitation by maintaining the compound in a solubilized state during dilution and ensuring rapid dispersion.

StepActionTechnical Rationale
1 Stock Prep Dissolve powder in anhydrous DMSO to 10 mM . Sonicate at 40°C for 5-10 mins.
2 Serial Dilution Perform all serial dilutions in 100% DMSO (e.g., 3-fold series).
3 Intermediate Transfer 2 µL of DMSO dilution into 198 µL of pre-warmed (37°C) Media . Mix immediately by pipetting.
4 Final Assay Add 10 µL of Intermediate to 90 µL of cell suspension.
SOP-B: The Cyclodextrin Complexation (Advanced)

Use this for animal studies or high-concentration assays (> 50 µM).

Principle: Encapsulate the hydrophobic spiro-portion of the molecule inside a hydrophilic "donut" (Cyclodextrin), shielding it from water [3].

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

  • Solubilization: Add compound powder directly to the HP-β-CD vehicle.

  • Processing: Sonicate for 20 minutes; if cloudy, adjust pH to 7.4 (the imide proton is acidic, pKa ~9.5, but avoid high pH to prevent hydrolysis).

  • Filtration: Sterile filter (0.22 µm).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay requirements.

SolubilityLogic Start Start: this compound Solid Powder TargetConc Target Concentration in Assay? Start->TargetConc LowConc < 50 µM TargetConc->LowConc HighConc > 50 µM (or In Vivo) TargetConc->HighConc DMSO_Path Standard DMSO Protocol LowConc->DMSO_Path SOP-A Complexation Cyclodextrin Formulation (20% HP-β-CD) HighConc->Complexation SOP-B PrecipCheck Visual Precipitate upon Media Addition? DMSO_Path->PrecipCheck Success Proceed to Assay (Final DMSO < 0.5%) PrecipCheck->Success Clear Solution Fail Micro-crystals detected PrecipCheck->Fail Cloudy Fail->Complexation Switch Strategy Complexation->Success

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on concentration requirements.

Troubleshooting & FAQs

Q1: The compound precipitates immediately when I add the DMSO stock to the cell media. Why? A: This is the "Solvent Shift" effect. You likely added a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous media.

  • Fix: Use the SOP-A Intermediate Step . Never dilute more than 1:200 in a single step directly into media. Step-down dilutions allow the hydration shell to form more gradually.

Q2: My cells are dying in the vehicle control wells. Is the compound toxic? A: Before assuming compound toxicity, check your DMSO tolerance.

  • Diagnosis: this compound requires DMSO, but many cell lines (e.g., primary neurons, HepG2) are sensitive to DMSO > 0.1% [4].

  • Fix: Run a "DMSO-only" dose-response curve. If 0.5% DMSO kills your cells, you must switch to the Cyclodextrin (SOP-B) method.

Q3: I see variability in my IC50 curves between replicates. A: This is a hallmark of "micro-precipitation." The compound forms invisible crystals that settle at the bottom of the well, causing locally high concentrations (toxicity) or unavailability (loss of potency).

  • Fix: Inspect plates under 20x magnification before adding cells. If you see "dust" or refraction, the compound has crashed out. Switch to SOP-B .

Q4: Can I heat the solution to dissolve it? A: Yes, but with caution.

  • Safe: Heating the DMSO stock to 40-50°C is safe and recommended to break the crystal lattice.

  • Unsafe: Do not boil aqueous solutions. The imide ring in this compound is susceptible to hydrolysis (ring-opening) at high temperatures in water, especially at pH > 8.

Visualizing the "Dilution Cliff"

The following diagram explains the correct vs. incorrect method of dilution to maintain solubility.

DilutionWorkflow cluster_Wrong INCORRECT (Precipitation Risk) cluster_Right CORRECT (SOP-A) Stock 10mM Stock (100% DMSO) Direct Direct Spike into Media Stock->Direct Step1 Dilute in DMSO (e.g., to 1mM) Stock->Step1 Crash Precipitation (Crash Out) Direct->Crash Step2 Intermediate Dilution (1:20 into Media) Step1->Step2 Solvent maintained Step3 Final Assay Well (1:10 dilution) Step2->Step3 Rapid dispersion

Figure 2: Workflow comparison. Avoid direct spiking of high-molarity stocks into aqueous buffers.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • NCATS Assay Guidance Manual. (2025). DMSO Tolerance and Solubility in Assays. National Center for Advancing Translational Sciences. Link

Stability of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione under hydrolytic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Executive Summary

Compound Identity: this compound Common Application: Key intermediate in the synthesis of 1-Aminocyclopropanecarboxylic acid (ACC); bioisostere for oxazolidinedione antiepileptics. Critical Vulnerability: High susceptibility to alkaline hydrolysis (Ring Opening). Storage Class: Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂).

Module 1: The Science of Instability (Mechanistic Insight)

As a researcher working with this spiro-fused scaffold, you must understand that its reactivity is governed by two competing structural forces: the Thorpe-Ingold effect (angle strain) from the cyclopropane ring and the inherent electrophilicity of the cyclic carbamate/anhydride system.

The Hydrolytic Cascade

The 5-membered oxazolidine-2,4-dione ring is the "weak link." In aqueous media, particularly at pH > 7.0, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbons.

  • Primary Failure Mode (Basic pH): Rapid ring opening at the C5 or C7 position. This is often the desired pathway for synthesizing ACC but constitutes degradation when preserving the scaffold.

  • Secondary Failure Mode (Strong Acid): While the oxazolidine ring is relatively stable in mild acid, the cyclopropane ring can undergo electrophilic ring-opening under harsh acidic conditions (e.g., conc. HCl, high T), destroying the spiro-connectivity.

Pathway Visualization

The following diagram illustrates the degradation logic. Use this to diagnose whether your impurity profile suggests pH-mediated hydrolysis or thermal decomposition.

HydrolysisPathway Compound 4-Oxa-6-azaspiro[2.4] heptane-5,7-dione (Intact Scaffold) Transition Tetrahedral Intermediate Compound->Transition + OH- (pH > 7.5) SideProduct Acyclic Carbamates (Incomplete Hydrolysis) Compound->SideProduct Mild Base / Cold OpenRing N-Carboxy-ACC (Transient) Transition->OpenRing Ring Opening ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) (Final Hydrolysate) OpenRing->ACC - CO2 (Decarboxylation)

Figure 1: The primary degradation pathway involves nucleophilic attack on the dione system, leading to ring opening and subsequent decarboxylation to ACC.

Module 2: Troubleshooting Guide

This section addresses specific anomalies observed during HPLC/LC-MS analysis or synthetic workup.

Scenario A: "My compound disappears during LC-MS analysis."

Diagnosis: On-column hydrolysis. Root Cause: The mobile phase pH is likely too high, or the column temperature promotes ring opening.

  • Fix: Switch to an acidic mobile phase (0.1% Formic Acid or TFA). Avoid ammonium acetate/bicarbonate buffers (pH > 6.5).

  • Fix: Lower column temperature to 25°C (avoid 40°C+).

Scenario B: "Yield is low after aqueous workup."

Diagnosis: Partitioning or Hydrolysis. Root Cause: The dione ring hydrolyzes to the amino acid (zwitterionic) or carboxylic acid derivative, which partitions into the aqueous phase rather than the organic layer.

  • Fix: Maintain workup pH < 6.0.

  • Fix: Use rapid extraction with cold solvent (DCM or EtOAc) and immediately dry over Na₂SO₄. Do not let the layers sit.

Scenario C: "The solid has turned into a sticky gum."

Diagnosis: Hygroscopic Ring Opening. Root Cause: Moisture absorption led to partial hydrolysis. The resulting amino-acid derivatives are often amorphous/sticky.

  • Fix: This is irreversible. Repurify via recrystallization (if possible) or resynthesize. Future storage must be in a desiccator.

Module 3: Experimental Protocols

Stability-Indicating HPLC Method

Do not rely on generic gradients. This method segregates the intact dione from its hydrolyzed ACC byproduct.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Carbonyl absorption)
Sample Diluent Anhydrous Acetonitrile (Avoid water/methanol in diluent)
Controlled Hydrolysis (Synthesis of ACC)

If your goal is to intentionally hydrolyze the compound to generate 1-Aminocyclopropanecarboxylic acid (ACC):

  • Dissolution: Dissolve 1 eq. of this compound in water.

  • Base Addition: Add 2.5 eq. of NaOH (or Ba(OH)₂ for easier salt removal).

  • Reflux: Heat to reflux for 2–4 hours. Note: The spiro-cyclopropane ring is stable under these specific conditions.

  • Workup: Neutralize with HCl to pH 7.0 (isoelectric point of ACC).

  • Purification: Ion-exchange chromatography (Dowex 50) is required to isolate the free amino acid from salts.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol or Ethanol as a solvent for this compound?

  • Answer: Only if anhydrous and acid-free. In the presence of base or Lewis acids, alcohols can act as nucleophiles, causing transesterification/ring-opening to form the corresponding alkyl carbamates (solvolysis). Acetonitrile or DCM are safer choices for storage.

Q2: Is the cyclopropane ring stable to HCl?

  • Answer: It depends on concentration and temperature. At room temperature, dilute HCl (1M) generally leaves the cyclopropane ring intact while potentially opening the oxazolidine ring. However, hot concentrated HCl can open the cyclopropane ring (homoconjugate addition), destroying the scaffold entirely.

Q3: Why does the melting point drop after 1 week on the bench?

  • Answer: The compound is reacting with atmospheric moisture. The hydrolysis product (an open-chain acid/amide) acts as an impurity, depressing the melting point. Store under Argon at -20°C.

References

  • Synthesis of ACC via Spiro-Intermediates Title: "Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC)" Source: ResearchGate / Journal of Organic Chemistry Context URL:[Link]

  • Hydrolysis Kinetics of Oxazolidines Title: "Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines" Source:[1] PubMed / Int. J. Pharmaceutics URL:[Link]

  • Structural Characterization of Spiro-Diones Title: "The alkaline hydrolysis of oxazolidinediones-2,4" Source: Recueil des Travaux Chimiques des Pays-Bas (Wiley) URL:[Link]

Sources

Validation & Comparative

Definitive Guide: X-ray Crystallography for Spiro[2.4]heptane-5,7-dione Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for researchers and drug development professionals tasked with the stereochemical assignment of spiro[2.4]heptane-5,7-dione derivatives.

In the context of high-stakes structural elucidation, the "product" evaluated here is the Single-Crystal X-ray Diffraction (SC-XRD) dataset and its generation workflow. We compare this gold-standard approach against its primary alternatives: Solution-state NMR (NOE/ROE) and Vibrational Circular Dichroism (VCD).

Executive Summary: The "Silent" Spiro Center Problem

The spiro[2.4]heptane-5,7-dione scaffold presents a unique challenge in structural biology and organic synthesis. While the parent molecule is achiral (possessing a plane of symmetry), functionalization at the C1/C2 (cyclopropane) or C4/C6 (cyclopentane) positions breaks this symmetry, creating chiral centers proximal to a rigid, orthogonal spiro-junction.

The Core Problem: Standard NMR techniques often fail to assign relative stereochemistry across the spiro center. The lack of vicinal protons (


 coupling) across the quaternary spiro carbon, combined with the scaffold's rigidity, renders scalar coupling analysis useless.

The Solution: High-resolution X-ray crystallography remains the only self-validating method to unambiguously determine the absolute configuration (


) of these derivatives. This guide details why SC-XRD is the superior "product" for this application and provides a validated protocol for its generation.

Technical Deep Dive: The X-ray Advantage

Structural Rigidity and Orthogonality

The spiro[2.4]heptane-5,7-dione consists of a cyclopropane ring fused orthogonally to a cyclopentane-1,3-dione.

  • Cyclopropane Ring: Acts as a rigid steric wall.

  • Cyclopentane-1,3-dione: Typically adopts a planar or slight envelope conformation due to conjugation.

  • Implication: This orthogonality minimizes the "conformational noise" often seen in flexible chains, making these molecules ideal candidates for high-quality diffraction data—if they can be crystallized.

Comparative Performance Matrix

The following table contrasts the performance of SC-XRD against NMR and VCD for this specific scaffold.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (NOE/ROE) Vibrational Circular Dichroism (VCD)
Stereo-Confidence Absolute (100%) via Anomalous DispersionAmbiguous (Model dependent)High (Requires DFT match)
Spiro-Junction Insight Direct visualization of bond anglesBlind Spot (No

coupling)
Indirect (via vibrational modes)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

mg)
Time to Result 24–48 hours (post-crystal)1–4 hours24+ hours (calc. heavy)
Limitation Crystallization failure rateSignal overlap; NOE distance ambiguitySolvent interference; DFT accuracy

Critical Analysis: Why Alternatives Fail

The NMR "Blind Spot"

In typical cyclic systems, the Karplus equation allows researchers to derive dihedral angles from


 coupling constants.
  • Failure Mode: In spiro[2.4]heptane, the spiro carbon (C5) is quaternary. There are no protons to couple across the rings.

  • NOE Limitations: Nuclear Overhauser Effect (NOE) relies on through-space interactions (

    
     Å). Due to the rigid orthogonal geometry, the distance between a proton on the cyclopropane ring and a proton on the cyclopentane ring is structurally fixed regardless of substitution patterns in remote positions. This leads to "false negatives" or ambiguous distance constraints that cannot distinguish between diastereomers.
    
The VCD Calculation Bottleneck

VCD is a viable non-destructive alternative but requires:

  • Accurate Density Functional Theory (DFT) modeling of all conformers.

  • High concentrations.

  • Solvents transparent in the IR region.

  • Failure Mode: The carbonyl stretches of the 5,7-dione are intense, but the subtle chiral perturbations from the cyclopropane ring can be lost in the solvent background, leading to low confidence scores.

Validated Experimental Protocol: SC-XRD Generation

This protocol is designed to overcome the primary failure mode of X-ray crystallography: The inability to grow suitable crystals.

Phase 1: The "Heavy Atom" Derivatization (Optional but Recommended)

If your derivative lacks a heavy atom (S, Cl, Br, I), absolute configuration cannot be determined using standard Mo-source diffractometers (Flack parameter ambiguity).

  • Action: If the molecule is purely C/H/O/N, co-crystallize with a heavy-atom chaperone or synthesize a brominated derivative (e.g., bromination at the

    
    -position of the dione).
    
Phase 2: Self-Validating Crystallization Screen

Do not rely on simple evaporation. Use a Vapor Diffusion approach to control nucleation.

Step-by-Step Protocol:

  • Solubility Test: Dissolve 5 mg of spiro[2.4]heptane-5,7-dione derivative in 500

    
    L of Acetone (Solvent A).
    
  • Antisolvent Selection: Add Hexane (Solvent B) dropwise until turbidity persists. If precipitate forms immediately, switch Solvent B to Pentane or Diethyl Ether.

  • Setup:

    • Place 500

      
      L of the saturated solution in an inner vial.
      
    • Place 2 mL of the antisolvent (Hexane) in the outer reservoir.

    • Seal tightly.

  • The "Dione" Trap: The 1,3-dione moiety can tautomerize to the enol form, affecting packing.

    • Expert Tip: Add a trace (1%) of acetic acid to lock the keto form if H-bonding is inconsistent.

Phase 3: Data Collection & Reduction
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å) for light-atom structures to maximize the anomalous signal for absolute configuration assignment.
  • Temperature: Collect at 100 K . The cyclopropane ring has high thermal motion; cooling is non-negotiable to resolve electron density at the spiro tip.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct stereochemical determination method for spiro-scaffolds.

Stereochem_Workflow Start Start: Spiro[2.4]heptane-5,7-dione Derivative Synthesized Check_Heavy Does molecule contain Heavy Atom (S, Cl, Br)? Start->Check_Heavy Heavy_Yes Yes Check_Heavy->Heavy_Yes Heavy_No No (C, H, O, N only) Check_Heavy->Heavy_No Crystal_Screen Standard Crystallization (Vapor Diffusion) Heavy_Yes->Crystal_Screen XRD_Mo SC-XRD (Mo Source) Fast Data Collection Crystal_Screen->XRD_Mo XRD_Cu SC-XRD (Cu Source) Req. for Absolute Config Crystal_Screen->XRD_Cu Result Definitive Absolute Configuration (Flack x < 0.1) XRD_Mo->Result Derivatize Derivatize: Add Br/Cl or Co-crystal Heavy_No->Derivatize Gold Standard Path NMR_Fail NMR (NOE/ROE) High Risk of Ambiguity Heavy_No->NMR_Fail Quick Check (Low Conf) Chiral_Center Is Chiral Center Known/Fixed? Derivatize->Crystal_Screen XRD_Cu->Result NMR_Fail->Derivatize Inconclusive Data

Caption: Decision matrix for stereochemical assignment. Note the critical branch for light-atom structures requiring Cu-source XRD or derivatization.

References

  • PubChem. Spiro[2.4]heptane-5,7-dione Structure and Properties.[1] CID 69691314.[1] Available at: [Link]

  • Fecht, H. Über Spirocyclane.[2] Berichte der Deutschen Chemischen Gesellschaft, 1907, 40(3), 3883–3891.[2] (Foundational synthesis of spiroheptane scaffolds).

  • Hulshof, L. A., et al. Crystal and molecular structure and absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid.[2] The Journal of Organic Chemistry, 1972, 37(11), 1767–1770.[2] (Demonstrates X-ray utility in rigid spiro systems). Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (General methodology comparison). Available at: [Link]

  • Lazić, A., et al. Crystallographic and quantum chemical insight into the self-assembly... of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Structural Chemistry, 2025.[3][4] (Relevant comparative data for spiro-dione packing). Available at: [Link]

Sources

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of Spiro-Oxazolidinediones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, spiro-oxazolidinediones have emerged as a promising class of compounds with significant therapeutic potential. Their unique three-dimensional architecture, however, presents a considerable challenge for unambiguous characterization. Mass spectrometry, a cornerstone of analytical chemistry, offers a powerful tool to unravel the molecular framework of these complex molecules through the analysis of their fragmentation patterns.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of spiro-oxazolidinediones. As a Senior Application Scientist, my aim is to move beyond a mere cataloging of fragments and delve into the causal relationships that govern their formation under different ionization techniques. By understanding these fundamental principles, researchers can more confidently interpret mass spectra, differentiate between isomers, and gain crucial insights into the structure of their spiro-oxazolidinedione-based compounds.

The Spiro-Oxazolidinedione Core: A Structural Overview

Spiro-oxazolidinediones are characterized by a unique structural motif where an oxazolidine-2,4-dione ring is fused to another cyclic system at a single, shared carbon atom—the spiro center. This arrangement imparts significant conformational rigidity, a feature often sought after in rational drug design to enhance binding affinity and selectivity. The oxazolidine-2,4-dione ring itself is a cyclic imide, containing two carbonyl groups and a heteroatom linkage, which dictates its characteristic fragmentation behavior.

Ionization Techniques: A Tale of Two Fragmentation Philosophies

The fragmentation pattern of a molecule is profoundly influenced by the ionization technique employed. Here, we will compare and contrast the two most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[1][2] The resulting mass spectrum is a complex fingerprint of the molecule, rich in structural information but often with a low-abundance or absent molecular ion peak.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID). This allows for a more controlled and predictable fragmentation cascade.

Unraveling the Fragmentation Pathways of Spiro-Oxazolidinediones

Due to the limited availability of direct literature on the mass spectrometry of spiro-oxazolidinediones, the following fragmentation pathways are proposed based on the well-established fragmentation of related heterocyclic systems, such as oxazolidin-2-ones and cyclic imides, as well as the general principles of mass spectrometry.[3][4][5]

Electron Ionization (EI) Fragmentation: A High-Energy Cascade

Under EI conditions, the high internal energy of the molecular ion drives a cascade of fragmentation reactions. The primary fragmentation events are expected to involve the oxazolidine-2,4-dione ring and the spiro-linked cyclic system.

Proposed Key Fragmentation Pathways under EI:

  • α-Cleavage at the Spiro Center: The initial ionization can lead to the cleavage of the bonds adjacent to the spiro carbon. This can result in the opening of the spiro-linked ring and the formation of various radical cations.

  • Cleavage of the Oxazolidine-2,4-dione Ring: The dione ring is susceptible to several fragmentation pathways:

    • Loss of CO and CO2: Successive or concerted loss of carbon monoxide (CO) and carbon dioxide (CO2) is a characteristic fragmentation of cyclic imides.[4][5]

    • Ring Opening and Subsequent Fragmentations: The ring can open between the nitrogen and a carbonyl carbon, followed by a series of cleavages to yield smaller, stable fragments.

  • Fragmentation of the Spiro-Linked Ring: The nature of the spiro-linked ring system will significantly influence the overall fragmentation pattern. Aromatic rings will tend to remain intact, while aliphatic rings will undergo characteristic alkane fragmentation pathways.

Diagram: Proposed EI Fragmentation of a Generic Spiro-Oxazolidinedione

EI_Fragmentation M [M]+• F1 [M - CO]+• M->F1 - CO F2 [M - CO2]+• M->F2 - CO2 F4 Spiro-ring fragment+ M->F4 Ring Cleavage F5 Oxazolidinedione ring fragment+ M->F5 Ring Cleavage F3 [M - CO - CO]+• F1->F3 - CO

Caption: Proposed major EI fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation: A Controlled Dissociation

In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]+ is induced by collisions with an inert gas. This process is more controlled than EI and often leads to simpler, more interpretable spectra.

Proposed Key Fragmentation Pathways under ESI-MS/MS:

  • Protonation Site: The initial site of protonation will influence the subsequent fragmentation. The carbonyl oxygens and the nitrogen atom of the oxazolidinedione ring are the most likely protonation sites.

  • Loss of Small Neutral Molecules: The primary fragmentation events are expected to be the loss of small, stable neutral molecules:

    • Loss of CO: Loss of a carbon monoxide molecule is a common fragmentation pathway for protonated cyclic imides.

    • Loss of H2O: If the spiro-linked ring contains a hydroxyl group or other labile protons, the loss of water may be observed.

  • Ring Opening of the Oxazolidine-2,4-dione Ring: Similar to EI, the protonated ring can open, but the subsequent fragmentation will be driven by charge-site initiation rather than radical-site initiation.

  • Cleavage at the Spiro-Linkage: The bond between the spiro carbon and the oxazolidinedione ring can cleave, leading to the separation of the two cyclic systems.

Diagram: Proposed ESI-MS/MS Fragmentation of a Generic Spiro-Oxazolidinedione

ESI_Fragmentation MH [M+H]+ F1 [M+H - CO]+ MH->F1 - CO F2 [M+H - H2O]+ MH->F2 - H2O F3 Spiro-ring fragment+ MH->F3 Spiro-cleavage F4 Protonated Oxazolidinedione MH->F4 Spiro-cleavage

Caption: Proposed major ESI-MS/MS fragmentation pathways.

Comparative Summary of Fragmentation Patterns

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular radical cation (M+•)Protonated molecule ([M+H]+)
Fragmentation Extent Extensive, complex spectraControlled, simpler spectra
Molecular Ion Abundance Often low or absentTypically the base peak
Key Neutral Losses CO, CO2, radicalsCO, H2O, small stable molecules
Primary Cleavages Radical-site initiatedCharge-site initiated
Structural Information Rich in fingerprinting dataProvides clear precursor-product relationships

Experimental Protocol for Mass Spectrometric Analysis of Spiro-Oxazolidinediones

The following protocol provides a general framework for the analysis of novel spiro-oxazolidinediones. Optimization of specific parameters will be necessary for each unique compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified spiro-oxazolidinedione in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.

  • For ESI analysis, further dilute the stock solution to a concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase.

  • For direct infusion ESI, add a small amount of formic acid (0.1%) to the sample solution to promote protonation.

  • For GC-MS (EI), ensure the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary.

2. Instrumentation and Parameters:

  • For GC-MS (EI):

    • Gas Chromatograph: Use a capillary column appropriate for the polarity of the analyte (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Use a split/splitless injector at a temperature that ensures vaporization without thermal decomposition.

    • Oven Program: Develop a temperature gradient that provides good separation from any impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the compound.

  • For LC-MS/MS (ESI):

    • Liquid Chromatograph: Use a C18 reversed-phase column for nonpolar to moderately polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile or methanol containing 0.1% formic acid is a good starting point.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • MS1 Scan: Acquire a full scan to identify the protonated molecule ([M+H]+).

      • MS2 (Tandem MS): Select the [M+H]+ ion as the precursor and apply a range of collision energies to generate a fragmentation spectrum.

3. Data Analysis and Interpretation:

  • EI Spectra:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern, looking for characteristic neutral losses (e.g., CO, CO2) and fragment ions corresponding to the oxazolidinedione ring and the spiro-linked system.

    • Compare the obtained spectrum with spectral libraries if available.

  • ESI-MS/MS Spectra:

    • Confirm the mass of the protonated molecule from the MS1 scan.

    • Analyze the product ion spectrum (MS2) to identify the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the structures of the product ions.

    • Use high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions for increased confidence in structural assignments.

Conclusion

The mass spectrometric analysis of spiro-oxazolidinediones, while challenging, provides invaluable information for their structural elucidation. By understanding the fundamental principles of fragmentation under both Electron Ionization and Electrospray Ionization, researchers can effectively interpret the resulting mass spectra. While this guide provides a framework based on the analysis of related structures, it is crucial to remember that each spiro-oxazolidinedione will exhibit its own unique fragmentation pattern. A systematic approach, combining careful experimental design with a thorough analysis of the data, will ultimately lead to a confident and accurate structural assignment, paving the way for further development of this important class of molecules.

References

  • Sánchez-Viesca, F., & Berros, M. I. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. [Link]

  • Couture, A., Deniau, E., Grandclaudon, P., & Puga, A. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 335-349. [Link]

  • Request PDF. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Retrieved February 24, 2026, from [Link]

  • Zenkevich, I. G., & Chupalov, A. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]

  • Request PDF. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved February 24, 2026, from [Link]

  • Caleb, A. A., Ramli, Y., Benabdelkamel, H., Bouhfid, R., Es-Safi, N.-E., Rodi, Y. K., Essassi, E. M., & Banoub, J. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Voronkov, M. G., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

  • ResearchGate. (n.d.). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. [Link]

  • ResearchGate. (n.d.). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Pei, J., et al. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. [Link]

  • PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • University of Tübingen. (n.d.). Interpretation of mass spectra. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • MDPI. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). [Link]

Sources

HPLC method development for purity analysis of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Method Development for Purity Analysis of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a novel heterocyclic entity, establishing a robust, stability-indicating analytical method is paramount for ensuring its quality, safety, and efficacy in research and development settings.

We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process. This guide compares the developed reversed-phase HPLC (RP-HPLC) method with viable alternatives, supported by representative experimental data, to provide a complete analytical context for researchers and drug development professionals.

The Analytical Challenge: this compound

This compound is a small molecule featuring a spirocyclic core, an oxalactone ring, and a succinimide moiety. Its structure presents several analytical considerations:

  • Polarity: The presence of ether, amide, and carbonyl functional groups suggests moderate polarity.

  • Chromophores: The carbonyl groups (dione) provide chromophores necessary for UV detection, albeit likely at lower wavelengths (200-220 nm).

  • Chirality: Spiro compounds are often chiral, which may necessitate chiral-specific separation methods if the enantiomers exhibit different biological activities.[1][2]

  • Stability: The lactone and imide functionalities can be susceptible to hydrolysis under acidic or basic conditions.

A purity analysis method must, therefore, be able to separate the active pharmaceutical ingredient (API) from process-related impurities, synthetic intermediates, and any degradants that may form under stress conditions.

Strategy for Method Development: A Logic-Driven Workflow

A successful method development process is systematic, not random.[3] Our approach prioritizes the development of a stability-indicating RP-HPLC method, the gold standard in pharmaceutical analysis for its versatility and robustness.[4]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) A Analyte Characterization (Solubility, UV Spectra) B Initial Screening (Column & Mobile Phase) A->B Input for starting conditions C Forced Degradation (Stress Studies) B->C Preliminary method D Method Optimization (Gradient, Flow Rate, Temp) C->D Identify degradants, ensure specificity E Specificity D->E Finalized Method J System Suitability D->J F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I K Validated Purity Method I->K J->K Routine Check

Caption: Workflow for HPLC Method Development and Validation.

Establishing Specificity: The Role of Forced Degradation

A true stability-indicating method must be able to distinguish the analyte from its degradation products.[5][6] Forced degradation studies are essential to generate these potential degradants and prove the method's specificity.[7][8] The active substance was subjected to a series of stress conditions as recommended by the International Council for Harmonisation (ICH).[6]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH at room temperature for 1 hour. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Prepare a solution as in Step 1.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
1N HCl, 80°C, 4h~15%2Major degradant peak at RRT 0.85.
0.1N NaOH, RT, 1h~25%1Significant degradation, likely due to hydrolysis of lactone/imide rings.
3% H₂O₂, RT, 2h~8%1Minor degradation observed.
Thermal (105°C, 24h)< 2%0Compound is highly stable to dry heat.
Photolytic (UV 254nm)< 5%1Minor photodegradant observed.

RRT = Relative Retention Time

The results confirm that the compound is most sensitive to alkaline hydrolysis. The developed HPLC method successfully separated the main peak from all generated degradation products, thereby establishing its specificity.

The Optimized RP-HPLC Method: A Detailed Protocol

Based on the initial screening and forced degradation results, the following method was optimized for the best resolution and peak shape.

Chromatographic Conditions

ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with DAD/VWD detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for a wide range of compounds. The particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 80% B over 20 min; hold at 80% B for 3 min; return to 5% B over 2 minA gradient is necessary to elute any potential non-polar impurities and ensure the column is clean for the next injection.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detector Diode Array Detector (DAD)DAD allows for peak purity assessment and selection of the optimal wavelength.
Wavelength 210 nmProvides the best sensitivity for the carbonyl chromophores in the analyte.

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]

Validation Parameters Summary

ParameterResultAcceptance Criteria
Specificity No interference from blanks or degradants at the analyte's retention time. Peak purity index > 0.999.Method is specific.
Linearity (R²) 0.9998R² ≥ 0.999
Range 5 µg/mL to 150 µg/mLCovers 50% to 150% of the target concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%%RSD ≤ 2.0%
- Intermediate Precision0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-
Robustness %RSD < 2.0% for minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Method is robust.

The validation results confirm that the developed RP-HPLC method is accurate, precise, linear, and robust for the purity analysis of this compound.

Comparative Analysis: Alternative Methodologies

While the developed RP-HPLC method is robust and suitable for routine purity testing, other techniques offer different advantages and may be required for specific applications.

G cluster_alternatives Alternative Analytical Techniques main Developed RP-HPLC Method Quantitative Purity Robust & Versatile Validated Stability-Indicating chiral Chiral HPLC Purpose: Enantiomer Separation Method: Normal-Phase, CSP Column Outcome: Enantiomeric Purity main:q->chiral:p Required if Chiral API tlc TLC Purpose: Rapid Screening Method: Silica plate Outcome: Qualitative Check main:q->tlc:p Complementary For In-Process Checks uhplc UHPLC Purpose: High Throughput Method: Sub-2µm particles Outcome: Faster Analysis main:r->uhplc:p Can be transferred for Higher Speed

Caption: Comparison of the Developed Method with Alternatives.

Comparison of Analytical Techniques

TechniquePrimary ApplicationAdvantagesDisadvantagesWhen to Use
RP-HPLC (Developed Method) Quantitative Purity & Stability Highly robust, versatile, excellent resolution and quantitation.[13]Moderate analysis time (~25 min).For routine quality control, stability studies, and release testing.
Chiral HPLC Enantiomeric Purity The only way to separate and quantify enantiomers.[14][15]Requires specialized and expensive Chiral Stationary Phases (CSPs); method development can be complex.[1]When the compound is a racemate and the purity of a single enantiomer is required.
Thin-Layer Chromatography (TLC) Qualitative Screening Fast, inexpensive, requires minimal equipment, good for reaction monitoring.[16]Not quantitative, lower resolution compared to HPLC.For quick in-process checks, reaction monitoring, and identifying appropriate solvent systems for column chromatography.
Ultra-High-Performance Liquid Chromatography (UHPLC) High-Throughput Analysis Significantly faster run times (< 5 min), higher efficiency, and lower solvent consumption.[17]Requires specialized high-pressure equipment; method transfer from HPLC must be carefully validated.In high-throughput screening environments or when a large number of samples need to be analyzed quickly.
Gas Chromatography (GC) Analysis of Volatile Compounds Excellent for volatile and thermally stable compounds.Not suitable for this compound due to its low volatility and potential for thermal degradation.Not recommended for this analyte.

Conclusion and Recommendations

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity analysis of this compound. The final method is specific, accurate, precise, and robust, making it highly suitable for routine quality control and stability assessment in a regulated environment.

Key Recommendations:

  • For Standard Purity Testing: The validated RP-HPLC method is the recommended primary technique.

  • For Chiral Analysis: If the compound is determined to be a racemic mixture, a separate chiral HPLC method must be developed, likely using a polysaccharide-based chiral stationary phase under normal-phase conditions.[1]

  • For Rapid In-Process Checks: TLC serves as an excellent, cost-effective complementary tool.

  • For Throughput Enhancement: For laboratories with the appropriate instrumentation, the principles of this method can be transferred to a UHPLC system to significantly reduce analysis time, following guidelines for method adjustment such as those in USP <621>.[17][18]

By understanding the rationale behind the development process and the context of alternative techniques, researchers can confidently apply and adapt these methodologies to ensure the quality and integrity of their work.

References

  • <621> CHROMATOGRAPHY. USP.org. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Preprints.org. Available at: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • <621> Chromatography. USP-NF. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • 5-Oxaspiro(2.4)heptane-4,6-dione. PubChem. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. Available at: [Link]

  • Isolation and identification of impurities in spironolactone. ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Available at: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. IJPRA. Available at: [Link]

  • 4,6-diazaspiro[2.4]heptane-5,7-dione. PubChemLite. Available at: [Link]

  • Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. PubMed. Available at: [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.